JNJ 303
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H29ClN2O4S |
|---|---|
Poids moléculaire |
441.0 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[(1S,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15-,18?,21?/m0/s1 |
Clé InChI |
OSGIRCJRKSAODN-IYYAYNBDSA-N |
SMILES isomérique |
CC(C)(C(=O)NC1[C@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Foundational & Exploratory
What is the scientific name for JNJ 303?
An In-depth Technical Guide to JNJ Compounds: JNJ-39393406 and JNJ 303
This technical guide provides a comprehensive overview of two distinct compounds developed by Janssen Pharmaceutica: JNJ-39393406, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, and this compound, a selective blocker of the Kv7.1 potassium channel. Due to the potential for ambiguity in the designation "this compound," this document addresses both molecules to ensure clarity for the scientific community.
Part 1: JNJ-39393406
Scientific Name: 3-[3-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide[1]
Core Mechanism of Action
JNJ-39393406 is an experimental medication that functions as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. As a PAM, it enhances the receptor's response to its natural agonist, acetylcholine. Specifically, it has been shown to lower the agonist and nicotine threshold for activating the α7 nAChR by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold[1][3]. This compound exhibits high selectivity, as it does not act on the α4β2 or α3β4 nAChRs, the serotonin 5-HT3 receptor, or a panel of 62 other receptors and enzymes[1].
Quantitative Data Summary
| Parameter | Value | Receptor/Channel | Reference |
| Agonist Threshold Reduction | 10- to 20-fold | α7 nAChR | [1][3] |
| Maximum Agonist Response Increase | 17- to 20-fold | α7 nAChR | [1][3] |
Signaling Pathway
The binding of an agonist, such as acetylcholine, to the α7 nAChR, a ligand-gated ion channel, leads to its opening and a subsequent influx of cations, primarily Ca2+. This influx triggers various downstream signaling cascades. JNJ-39393406, as a PAM, binds to an allosteric site on the receptor, distinct from the agonist binding site. This binding event potentiates the receptor's conformational change upon agonist binding, leading to enhanced channel opening and a greater intracellular calcium concentration. This amplified signal can influence neurotransmitter release and modulate inflammatory processes[2][4].
Figure 1: Signaling pathway of JNJ-39393406 as a positive allosteric modulator of the α7 nAChR.
Experimental Protocols
Clinical Trial for Unipolar Depression (NCT02677207):
This was a Phase IIa, randomized, double-blind, placebo-controlled, add-on trial[3].
-
Participants: 71 patients diagnosed with unipolar depression[3].
-
Treatment Groups:
-
Duration: 2 weeks[3].
-
Primary Outcome Measures:
-
Analysis: Mixed models for repeated measures were used to compare the treatment groups[5].
Smoking Cessation Trials:
Two parallel, within-subject cross-over studies were conducted in healthy smokers and smokers with schizophrenia[6].
-
Participants: 36 healthy smokers (Study 1) and 62 smokers with schizophrenia (Study 2)[6].
-
Design: Each study consisted of two 3-week phases in a double-blind, counter-balanced design[6].
-
Treatment: JNJ-39393406 (100 mg b.i.d.) or placebo[6].
-
Protocol:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
Figure 2: Experimental workflow for the smoking cessation clinical trials of JNJ-39393406.
Part 2: this compound
Scientific Name: 2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide[7]
Core Mechanism of Action
This compound is a potent and selective blocker of the voltage-gated potassium channel Kv7.1, which is responsible for the slow delayed rectifier potassium current (IKs) in the heart[7][8]. The IKs current plays a crucial role in the repolarization of the cardiac action potential. By inhibiting this channel, this compound prolongs the QT interval[8].
Quantitative Data Summary
| Parameter | Value | Channel | Reference |
| IC50 | 64 nM | IKs (Kv7.1) | [8] |
| IC50 | 3.3 µM | INa (Sodium Current) | [9] |
| IC50 | >10 µM | ICa (Calcium Current) | [9] |
| IC50 | 11.1 µM | Ito (Transient Outward Current) | [9] |
| IC50 | 12.6 µM | IKr (Rapid Delayed Rectifier Current) | [9] |
Signaling Pathway
The cardiac action potential is a complex interplay of ion channel activities. During the repolarization phase, the opening of potassium channels, including Kv7.1, allows for the efflux of K+ ions, which brings the membrane potential back to its resting state. This compound directly blocks the pore of the Kv7.1 channel, thereby inhibiting the IKs current. This reduction in potassium efflux prolongs the duration of the action potential and, consequently, the QT interval on an electrocardiogram.
Figure 3: Mechanism of action of this compound as a Kv7.1 channel blocker.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, a general workflow for characterizing a selective ion channel blocker can be inferred.
In Vitro Patch-Clamp Electrophysiology:
-
Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.
-
Cell Lines: Use of stable cell lines expressing the human ether-à-go-go-related gene (hERG) for IKr, SCN5A for INa, CACNA1c for ICa, and co-expression of KCNQ1 and KCNE1 for IKs.
-
Methodology:
-
Cells are cultured and prepared for whole-cell patch-clamp recordings.
-
A voltage-clamp protocol specific to each ion channel is applied to elicit the respective currents.
-
A baseline recording of the current is established.
-
Increasing concentrations of this compound are perfused over the cells.
-
The effect of each concentration on the current amplitude is measured.
-
Concentration-response curves are generated to calculate the IC50 value for each channel.
-
References
- 1. JNJ-39393406 - Wikipedia [en.wikipedia.org]
- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ303 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. JNJ303| CAS 878489-28-2|DC Chemicals [dcchemicals.com]
An In-depth Technical Guide to JNJ-303: A Selective IKs Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The slowly activating delayed rectifier potassium current (IKs) plays a critical role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation. Its dysfunction is implicated in cardiac arrhythmias, making it a key target for therapeutic intervention. JNJ-303 is a potent and selective blocker of the IKs potassium channel, which is formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[1] This technical guide provides a comprehensive overview of JNJ-303, including its mechanism of action, electrophysiological effects, and the signaling pathways it influences. Detailed experimental protocols for its characterization and quantitative data on its activity are presented to facilitate further research and development in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
Introduction to the IKs Potassium Channel
The cardiac action potential is a complex interplay of ion currents that govern the heart's electrical activity and contractility.[1] The repolarization phase, specifically phase 3, is primarily driven by the outward flow of potassium ions through various channels.[1] Among these, the IKs current is a crucial component, contributing to the termination of the action potential plateau and thereby determining the action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[1]
The IKs channel is a voltage-gated potassium channel composed of four KCNQ1 alpha subunits, which form the pore, and an auxiliary beta subunit, KCNE1.[1] The association with KCNE1 dramatically alters the gating kinetics of the KCNQ1 channel, resulting in the characteristic slow activation of the IKs current.[1]
The physiological importance of IKs is underscored during states of increased heart rate, such as exercise or stress, which are mediated by the sympathetic nervous system. Beta-adrenergic stimulation leads to an increase in IKs current, which helps to shorten the APD and maintain a stable heart rhythm at faster rates.[2]
JNJ-303: A Potent and Selective IKs Blocker
JNJ-303 is a small molecule inhibitor that exhibits high potency and selectivity for the IKs channel. Its primary mechanism of action is the direct blockade of the IKs current.
Mechanism of Action
JNJ-303 acts as a potent blocker of the voltage-dependent IKs channel encoded by KCNQ1/KCNE1.[3] Studies have suggested that the binding site for JNJ-303 is located within the pore region and the S6 transmembrane segment of the KCNQ1/KCNE1 channel complex.[4] By binding to this site, JNJ-303 obstructs the flow of potassium ions through the channel, thereby inhibiting the IKs current. This inhibition of repolarizing current leads to a prolongation of the cardiac action potential duration.[5]
Electrophysiological Effects
The primary electrophysiological consequence of IKs blockade by JNJ-303 is the prolongation of the cardiac action potential. This effect is manifested as a lengthening of the QT interval on the surface ECG.[5][6] In preclinical models, JNJ-303 has been shown to induce significant QT prolongation and, at higher concentrations or under specific conditions, can lead to proarrhythmic events such as Torsades de Pointes (TdP).[5][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and in vivo effects of JNJ-303.
Table 1: In Vitro Potency and Selectivity of JNJ-303 [3][5][7]
| Ion Channel | Target Current | IC50 Value |
| KCNQ1/KCNE1 | IKs | 64 nM |
| NaV1.5 | INa | 3.3 µM |
| CaV1.2 | ICa | >10 µM |
| KCNA4/KCNA10 | Ito | 11.1 µM |
| hERG | IKr | 12.6 µM |
Table 2: In Vivo Electrophysiological Effects of JNJ-303 in a Canine Model [6][8]
| Parameter | Baseline | After JNJ-303 (0.63 mg/kg/10min i.v.) | P-value |
| QTc Interval (ms) | 477 ± 53 | 565 ± 14 | < 0.02 |
| Arrhythmia Score (AS) | 1.0 ± 0 | 7.1 ± 6.5 | - |
| LVdP/dtmax (mmHg/s) with Ouabain | 1725 ± 273 | 4147 ± 611 | < 0.01 |
| TdP Arrhythmias with Ouabain (dogs) | 0/6 | 4/6 | - |
| Arrhythmia Score with Ouabain | 1.0 ± 0 | 20.2 ± 19.0 | < 0.05 |
Signaling Pathways
The activity of the IKs channel is dynamically regulated by intracellular signaling pathways, most notably the β-adrenergic signaling cascade. Understanding this pathway is crucial for contextualizing the effects of IKs blockers like JNJ-303.
β-Adrenergic Regulation of IKs
During sympathetic stimulation, catecholamines such as norepinephrine and epinephrine bind to β-adrenergic receptors on the surface of cardiomyocytes.[9] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9] cAMP activates Protein Kinase A (PKA), which then phosphorylates specific serine residues on the KCNQ1 subunit of the IKs channel.[2][10] PKA-mediated phosphorylation enhances the IKs current, leading to a shortening of the action potential duration, which is a key mechanism for adapting to increased heart rates.[2]
Impact of JNJ-303 on Signaling
By blocking the IKs channel, JNJ-303 effectively counteracts the repolarizing effects of β-adrenergic stimulation. This is particularly relevant in conditions of high sympathetic tone, where the heart relies on an enhanced IKs current to shorten the APD. The presence of an IKs blocker like JNJ-303 can unmask the QT-prolonging effects of catecholamines, potentially increasing the risk of arrhythmias.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of JNJ-303 on the IKs potassium channel.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the effect of JNJ-303 on IKs currents in isolated cardiomyocytes or heterologous expression systems (e.g., CHO or HEK cells) expressing KCNQ1/KCNE1.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture of cardiomyocytes or transfected cells
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
JNJ-303 stock solution (in DMSO) and final dilutions in external solution
Procedure:
-
Prepare cells for recording by plating them on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
Apply a voltage-clamp protocol to elicit and measure IKs currents. A typical protocol consists of a holding potential of -80 mV, followed by depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV in 20 mV increments) for 2-5 seconds to activate IKs, and then a repolarizing step to -40 mV to record the tail current.
-
Record baseline IKs currents.
-
Perfuse the cell with the external solution containing the desired concentration of JNJ-303 for 5-10 minutes.
-
Repeat the voltage-clamp protocol to record IKs currents in the presence of JNJ-303.
-
Wash out the drug with the external solution and record the recovery of the current.
-
Analyze the data by measuring the peak tail current amplitude at -40 mV before and after drug application to determine the percentage of block. Construct a concentration-response curve to calculate the IC50 value.
Optical Mapping of Cardiac Action Potentials
This protocol is used to assess the effect of JNJ-303 on action potential duration and propagation in intact cardiac tissue preparations (e.g., Langendorff-perfused hearts).
Materials:
-
Langendorff perfusion system
-
High-speed, high-resolution camera (e.g., CMOS or CCD)
-
Light source for fluorescence excitation (e.g., LED or laser)
-
Optical filters for excitation and emission
-
Voltage-sensitive dye (e.g., di-4-ANEPPS)
-
Excitation-contraction uncoupler (e.g., blebbistatin)
-
Data acquisition and analysis software
-
Isolated heart from a suitable animal model (e.g., rabbit, guinea pig)
-
Krebs-Henseleit solution
-
JNJ-303 stock solution
Procedure:
-
Isolate the heart and cannulate the aorta for Langendorff perfusion with oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the heart to stabilize for 20-30 minutes.
-
Load the heart with the voltage-sensitive dye by perfusing it through the system.
-
Perfuse with an excitation-contraction uncoupler to minimize motion artifacts.
-
Position the heart in front of the camera and focus the image.
-
Pace the heart at a constant cycle length using a stimulation electrode.
-
Record baseline optical action potentials.
-
Introduce JNJ-303 into the perfusate at the desired concentration.
-
After a steady-state effect is reached, record optical action potentials in the presence of the drug.
-
Analyze the recorded data to determine the action potential duration at different levels of repolarization (e.g., APD50, APD90).
-
Compare the APD before and after JNJ-303 application to quantify the drug-induced prolongation.
-
Construct activation maps to assess any changes in conduction velocity.
Conclusion
JNJ-303 is a valuable pharmacological tool for studying the role of the IKs potassium channel in cardiac electrophysiology. Its high potency and selectivity make it an ideal probe for dissecting the contribution of IKs to the cardiac action potential and for investigating the mechanisms of cardiac arrhythmias. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the therapeutic potential and safety profile of selective IKs blockers like JNJ-303 is warranted to explore their utility in the management of cardiac rhythm disorders.
References
- 1. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. blackwellpublishing.com [blackwellpublishing.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. IKs response to protein kinase A-dependent KCNQ1 phosphorylation requires direct interaction with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-39393404 (JNJ 303): An In-Depth Technical Guide on its Role in Cardiac Action Potential Repolarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39393404, also referred to as JNJ 303 in cardiac electrophysiology literature, is a potent and selective inhibitor of the slow component of the delayed rectifier potassium current (IKs). The IKs current plays a crucial role in the repolarization of the cardiac action potential, particularly in adapting the action potential duration (APD) to changes in heart rate. Inhibition of IKs can lead to a prolongation of the APD, which is reflected as a prolongation of the QT interval on the electrocardiogram (ECG). This property makes IKs inhibitors a subject of interest in cardiovascular research, both for their potential therapeutic applications and for their proarrhythmic risks. This guide provides a comprehensive overview of the role of this compound in cardiac action potential repolarization, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: IKs Inhibition
The cardiac action potential is a complex interplay of ion currents flowing through various channels. Phase 3 of the action potential, the repolarization phase, is primarily driven by the efflux of potassium ions. The delayed rectifier potassium current (IK) is a major contributor to this phase and is composed of a rapid component (IKr) and a slow component (IKs). This compound selectively blocks the IKs current.[1][2] This targeted action allows for the specific investigation of the role of IKs in cardiac electrophysiology. Binding profile assays have indicated that this compound has minimal or no effect on other ion channels involved in ventricular repolarization, highlighting its specificity as a research tool and potential therapeutic agent.[1]
Quantitative Data on Electrophysiological Effects
Preclinical studies have quantified the effects of this compound on cardiac repolarization and arrhythmogenesis. The following tables summarize key findings from studies in a canine model with complete atrioventricular block (CAVB), a model known to be susceptible to Torsade de Pointes (TdP) arrhythmias.
Table 1: Effect of this compound on QTc Interval in the Anesthetized CAVB Dog Model
| Treatment | Dose | Baseline QTc (ms) | Post-treatment QTc (ms) | Change in QTc (ms) | P-value |
| This compound | 0.63 mg/kg/10min i.v. | 477 ± 53 | 565 ± 14 | +88 | < 0.02 |
| Dofetilide (IKr inhibitor) | Standardized | - | - | Similar to this compound | - |
Data from a study in dofetilide-inducible CAVB dogs (n=4).[2] QTc prolongation by this compound was comparable to that induced by the standardized IKr inhibitor dofetilide.
Table 2: Proarrhythmic Effects of this compound Alone and in Combination in the Anesthetized CAVB Dog Model
| Condition | Arrhythmia Score (AS) - Baseline | Arrhythmia Score (AS) - Post-treatment | Incidence of TdP Arrhythmias | P-value (for AS change) |
| This compound alone | 1.0 ± 0 | 7.1 ± 6.5 | 0/4 dogs | - |
| This compound + Ouabain (enhanced inotropy) | 1.0 ± 0 | 20.2 ± 19.0 | 4/6 dogs | < 0.05 |
| Anesthesia washout period (post this compound) | 1.1 ± 0.3 | 9.2 ± 11.2 | 4/10 dogs | - |
Arrhythmia Score (AS) is a semi-quantitative measure of arrhythmia severity.[2] These results indicate that while this compound alone prolongs the QTc interval and can trigger some ectopic activity, the induction of more severe TdP arrhythmias requires additional proarrhythmic factors such as increased inotropy.[1][2]
Table 3: Effect of this compound on Action Potential Duration (APD) in Human Ventricular Preparations
| Condition | Effect on APD |
| This compound alone | No significant increase in APD |
| This compound + Isoprenaline (β-adrenergic stimulation) | Significant increase in APD |
Findings from optical mapping studies on human left ventricular wedges (n=18).[3] This highlights the critical role of the sympathetic nervous system in modulating the effects of IKs inhibition.
Experimental Protocols
The understanding of this compound's cardiac effects has been derived from specific and detailed experimental models.
Anesthetized Chronic Atrioventricular Block (CAVB) Dog Model
This in-vivo model is highly valued for its sensitivity in detecting proarrhythmic potential.
-
Animal Preparation: Beagle dogs are subjected to a surgically induced complete atrioventricular block. This leads to electrical remodeling of the heart, making it more susceptible to drug-induced arrhythmias.
-
Drug Administration: this compound is administered intravenously at a dose of 0.63 mg/kg over 10 minutes. In some experiments, this is followed by an intravenous administration of ouabain (0.045 mg/kg over 1 minute) to induce a state of enhanced inotropy.
-
Data Acquisition: Continuous ECG monitoring is performed to measure the QT interval (corrected for heart rate, QTc) and to score arrhythmias. Left ventricular pressure is also measured to assess contractility (LVdP/dtmax).[2]
Human Ventricular Wedge Preparation with Optical Mapping
This ex-vivo model allows for the detailed study of transmural electrophysiology in human cardiac tissue.
-
Tissue Preparation: Wedges of human left ventricular tissue, obtained from donor hearts, are cannulated and perfused.
-
Optical Mapping: The preparation is stained with a voltage-sensitive dye. High-resolution optical mapping is then used to record action potentials simultaneously from the epicardial, endocardial, and mid-myocardial layers.
-
Pharmacological Interventions: The tissue is exposed to this compound and the IKr blocker E-4031, both in the absence and presence of the β-adrenergic agonist isoprenaline (ISO), to study their effects on action potential duration (APD) across the ventricular wall.[3]
Mandatory Visualizations
Cardiac Action Potential and the Role of IKs
Caption: Role of IKs in the cardiac action potential and the inhibitory action of this compound.
Experimental Workflow for the CAVB Dog Study
Caption: Workflow of the in-vivo study of this compound in the anesthetized CAVB dog model.
β-Adrenergic Stimulation and IKs Modulation
Caption: Interaction of β-adrenergic signaling with the IKs channel and the effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the IKs current in cardiac action potential repolarization. Preclinical data demonstrates that its inhibition of IKs leads to a significant prolongation of the QTc interval. However, the arrhythmogenic potential of this compound appears to be more pronounced in the presence of additional risk factors, such as enhanced inotropy or β-adrenergic stimulation. This underscores the complex interplay of factors that contribute to cardiac safety. The experimental models described, including the anesthetized CAVB dog and human ventricular wedge preparations, are critical for assessing the electrophysiological effects of IKs inhibitors and for translating these findings to potential clinical implications. Further research is warranted to fully understand the therapeutic and proarrhythmic balance of targeting the IKs current in various cardiac conditions.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JNJ-38877605: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase. Developed by Johnson & Johnson, it showed promising anti-tumor activity in preclinical models, targeting a key pathway in cancer cell proliferation, survival, and metastasis. However, its clinical development was halted in Phase I due to unforeseen, species-specific renal toxicity. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and the ultimate discontinuation of JNJ-38877605. It details the experimental protocols, quantitative data, and the underlying biological pathways, offering valuable insights for researchers in the field of oncology drug development.
Introduction
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a well-validated target in oncology.[1] Its aberrant activation, through mutation, amplification, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1] JNJ-38877605 was designed as a selective inhibitor of c-Met to therapeutically target this pathway.
Discovery and Medicinal Chemistry
JNJ-38877605, a quinoline derivative, was the result of extensive structure-based drug design efforts aimed at identifying a potent and selective c-Met inhibitor.[2][3] The core scaffold was optimized to achieve high affinity for the ATP-binding pocket of the c-Met kinase.
Mechanism of Action
JNJ-38877605 is an ATP-competitive inhibitor of c-Met kinase.[4][5] By binding to the ATP-binding site, it prevents the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell growth, survival, and invasion.
Signaling Pathway
The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various signaling proteins, activating multiple downstream cascades, including the RAS/MAPK and PI3K/AKT pathways. JNJ-38877605 blocks the initial autophosphorylation step, effectively shutting down these downstream signals.
Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Preclinical Development
In Vitro Potency and Selectivity
JNJ-38877605 demonstrated potent inhibition of the c-Met kinase with a high degree of selectivity.
| Parameter | Value | Reference |
| c-Met IC50 | 4 nM | [4][5] |
| Selectivity | >600-fold vs. a panel of >200 other kinases | [4] |
Cellular Activity
In cell-based assays, JNJ-38877605 effectively inhibited HGF-stimulated and constitutively activated c-Met phosphorylation. This led to the inhibition of various cancer cell phenotypes.
| Cell Line | Effect of JNJ-38877605 (500 nM) | Reference |
| EBC1, GTL16, NCI-H1993, MKN45 | Significant reduction in Met and RON phosphorylation | [4] |
| GTL16 | Modulation of IL-8, GROα, uPAR, and IL-6 secretion | [4] |
In Vivo Efficacy
JNJ-38877605 showed significant anti-tumor activity in various mouse xenograft models.
| Animal Model | Dosing | Key Findings | Reference |
| GTL16 xenograft | 40 mg/kg/day, p.o. for 72 hours | Decreased plasma levels of human IL-8 and GROα | [4] |
| GTL16 xenograft | 40 mg/kg/day, p.o. | Reduced blood concentrations of uPAR by >50% | [4] |
Preclinical Pharmacokinetics
JNJ-38877605 exhibited favorable pharmacokinetic properties in preclinical species.
| Species | Bioavailability | Reference |
| Rat, Dog | Favorable | [6] |
Clinical Development
Phase I Clinical Trial
A Phase I, open-label, dose-escalation study (NCT00651365) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered JNJ-38877605 in patients with advanced solid tumors.[4][7]
Unforeseen Renal Toxicity
The trial was terminated prematurely due to recurrent renal toxicity observed in virtually all patients, even at sub-therapeutic doses.[6][7][8] This was unexpected, as no renal toxicity had been observed in preclinical toxicology studies in rats and dogs.[6][7][8]
The Role of Aldehyde Oxidase in Toxicity
Subsequent investigations revealed that the renal toxicity was due to the formation of insoluble metabolites of JNJ-38877605.[6][7] The primary enzyme responsible for this metabolic pathway was identified as aldehyde oxidase (AO).
Species-Specific Metabolism
Crucially, the activity of aldehyde oxidase varies significantly between species. Humans and rabbits have high levels of AO activity, while rats and dogs, the species used in the initial preclinical toxicology studies, have low to negligible levels.[6][8] This difference in AO activity explains the lack of toxicity in the preclinical models and the unexpected adverse events in humans. Additional studies in rabbits replicated the renal toxicity observed in humans, confirming the role of species-specific metabolism.[6][7][8]
Caption: Species-specific metabolism of JNJ-38877605 by aldehyde oxidase.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of JNJ-38877605 against c-Met was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate peptide by the c-Met kinase in the presence of ATP. The IC50 value was calculated from the dose-response curve of JNJ-38877605.
Cell Proliferation Assay
The effect of JNJ-38877605 on the proliferation of cancer cell lines was assessed using a colorimetric assay, such as the MTT or SRB assay. Cells were seeded in 96-well plates and treated with increasing concentrations of the compound. After a defined incubation period, cell viability was measured, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) was determined.
Western Blot Analysis
To assess the inhibition of c-Met phosphorylation in cells, Western blot analysis was performed. Cells were treated with JNJ-38877605, followed by stimulation with HGF where appropriate. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met and total c-Met.
Animal Xenograft Studies
Female immunodeficient mice (e.g., nu/nu) were subcutaneously inoculated with human cancer cells (e.g., GTL16). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. JNJ-38877605 was administered orally at specified doses and schedules. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.
Conclusion
The development of JNJ-38877605 serves as a significant case study in drug development. While the compound demonstrated high potency and selectivity for its target and promising preclinical efficacy, its failure in the clinic underscores the critical importance of understanding species-specific metabolism. The unforeseen role of aldehyde oxidase in generating toxic metabolites in humans highlights the limitations of relying solely on traditional preclinical toxicology models and emphasizes the need for more predictive in vitro and in silico tools in drug discovery and development. The insights gained from the investigation of JNJ-38877605 have contributed to a greater awareness of the potential liabilities associated with aldehyde oxidase metabolism in drug candidates.
References
- 1. Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive [oak.novartis.com]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Core Principles of Drug-Induced QT Interval Prolongation
Disclaimer: No specific information was found for a compound designated "JNJ 303." This guide provides a comprehensive overview of the mechanisms, assessment, and regulatory context of drug-induced QT interval prolongation, a critical aspect of cardiovascular safety pharmacology. The data and protocols presented are representative of the field and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Executive Summary
Drug-induced prolongation of the QT interval on an electrocardiogram (ECG) is a significant concern in drug development, as it can be a harbinger of a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[1] A thorough understanding of the underlying mechanisms and robust preclinical assessment are paramount to mitigating this risk. This guide delves into the molecular basis of QT prolongation, focusing on the critical role of the human Ether-à-go-go-Related Gene (hERG) potassium channel. It further provides detailed experimental protocols for in vitro and in vivo assays used to evaluate a compound's potential to affect cardiac repolarization, presents representative data for known compounds, and illustrates the key signaling pathways involved in hERG channel regulation.
The Molecular Basis of Drug-Induced QT Prolongation
The QT interval represents the duration of ventricular depolarization and repolarization. Its prolongation signifies a delay in the heart's ability to reset after a beat. The vast majority of drugs that prolong the QT interval do so by blocking the hERG (KCNH2) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[1] This current is crucial for the timely repolarization of the cardiac action potential. Inhibition of the hERG channel reduces the outward flow of potassium ions, thereby extending the duration of the action potential and, consequently, the QT interval.
While direct hERG channel blockade is the most common mechanism, other factors can contribute to QT prolongation, including:
-
Inhibition of other cardiac ion channels: Effects on sodium (e.g., late INa) and calcium (ICa) channels can also modulate the action potential duration.
-
Impaired hERG channel trafficking: Some compounds may interfere with the proper folding, maturation, and transport of the hERG protein to the cell membrane, reducing the number of functional channels. This can involve interactions with chaperone proteins such as Hsp70 and Hsp90.[2]
Data Presentation: In Vitro hERG Inhibition and In Vivo QTc Prolongation
Quantitative assessment of a compound's effect on the hERG channel and the QT interval is a cornerstone of cardiovascular safety assessment. The following tables provide representative data for well-characterized compounds.
Table 1: In Vitro hERG Channel Inhibition for Selected Compounds
| Compound | hERG IC50 (µM) | Assay Type | Cell Line | Temperature |
| Dofetilide | 0.007 | Manual Patch Clamp | HEK293 | 37°C |
| Cisapride | 0.0999 | Manual Patch Clamp | HEK293 | 37°C |
| Terfenadine | 0.05 | Manual Patch Clamp | HEK293 | 37°C |
| Moxifloxacin | 10.3 | Manual Patch Clamp | HEK293 | 37°C |
| Sotalol | 56.4 | Manual Patch Clamp | HEK293 | 37°C |
| Verapamil | 0.94 | Manual Patch Clamp | CHO | 35-37°C |
| Erythromycin | 30-100 | Automated Patch Clamp | CHO | Near-physiological |
Data compiled from multiple sources for illustrative purposes.[3][4][5][6]
Table 2: Representative In Vivo QTc Prolongation Data in Beagle Dogs
| Compound | Dose | Route of Administration | Maximum Mean QTc Increase (ms) |
| Moxifloxacin | 10 mg/kg | Oral | ~15-20 |
| Dofetilide | 0.025 mg/kg | Oral | ~25-30 |
| Sotalol | 10 mg/kg | Oral | ~30-40 |
| Ondansetron | 1 mg/kg | Intravenous | ~10-15 |
| Levocetirizine | 1 mg/kg | Oral | No significant change |
Data are representative and compiled from various preclinical studies.[7][8] The magnitude of QTc change can vary based on the specific study design and heart rate correction formula used.
Experimental Protocols
In Vitro hERG Patch Clamp Assay
The patch clamp technique is the gold standard for assessing a compound's direct effect on the hERG channel. Both manual and automated patch clamp systems are widely used.
Objective: To determine the concentration-dependent inhibition of the hERG current by a test compound and calculate the IC50 value.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.[9]
-
Recording Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Test Compound: Prepared in appropriate stock solutions (e.g., in DMSO) and diluted to final concentrations in the external solution.
-
Patch Clamp System: Manual or automated patch clamp rig with amplifier, data acquisition system, and perfusion system.
Procedure (Manual Patch Clamp):
-
Cell Culture: Culture the hERG-expressing cells according to standard protocols.
-
Cell Preparation: On the day of the experiment, detach the cells and place them in the recording chamber.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (≥1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp Protocol: Apply a specific voltage protocol to elicit hERG currents. A common protocol involves:
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50.
In Vivo Cardiovascular Telemetry Study in Dogs
This study is designed to assess the effects of a test compound on cardiovascular parameters, including the QT interval, in a conscious, freely moving large animal model.
Objective: To evaluate the potential of a test compound to cause QT interval prolongation and other cardiovascular changes in vivo.
Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular safety pharmacology studies.[12][13]
Methodology:
-
Surgical Implantation: Surgically implant a telemetry transmitter in each dog to continuously record ECG, blood pressure, and heart rate. Allow for a sufficient recovery period after surgery.
-
Study Design: A Latin square crossover design is often employed, where each animal receives the vehicle and multiple dose levels of the test compound in a randomized order, with an adequate washout period between doses.[12]
-
Dosing: Administer the test compound via the intended clinical route (e.g., oral, intravenous).
-
Data Acquisition: Continuously record telemetry data for a specified period before and after dosing (e.g., 24 hours).
-
Data Analysis:
-
Extract ECG waveforms and measure the QT interval.
-
Correct the QT interval for heart rate (QTc) using an appropriate formula (e.g., Van de Water's, Bazett's, or an individual correction factor).
-
Analyze changes in QTc, heart rate, and blood pressure over time and in a dose-dependent manner.
-
Correlate cardiovascular changes with plasma concentrations of the test compound (toxicokinetics).
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating hERG Channel Function
The function and cell surface expression of the hERG channel are modulated by various intracellular signaling pathways. Dysregulation of these pathways can impact cardiac repolarization.
Caption: Regulation of hERG channel by PKA and PI3K/Akt pathways.
Experimental Workflow for Preclinical QT Assessment
A systematic approach is taken to evaluate the potential QT prolongation liability of a new chemical entity, integrating in vitro and in vivo studies.
Caption: Preclinical workflow for assessing QT prolongation risk.
hERG Channel Trafficking and Chaperone Interaction
The proper maturation and transport of the hERG protein to the cell surface is a complex process involving molecular chaperones.
References
- 1. An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HERG channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modelling of clinical TQT studies outcomes from preclinical cardiovascular safety pharmacology studies using the one-step QTc model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results from a Joined Prospective Study to Evaluate the Sensitivity of the In Vivo Dog QT Assay in Line with the ICH E14/S7B Q&A Best Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 13. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
JNJ-38877605: A Technical Overview of Preclinical Research in Non-Cardiac Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605, also known as JNJ 303, is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the pathogenesis of various human cancers.[2][3] This has positioned c-Met as a compelling target for anticancer therapy.[3] JNJ-38877605 demonstrated significant preclinical antitumor activity in a range of cancer models.[4] However, its clinical development was terminated due to species-specific renal toxicity observed in a phase I trial.[3][4] This document provides an in-depth technical guide on the preclinical research of JNJ-38877605 in non-cardiac therapeutic areas, with a primary focus on oncology.
Mechanism of Action
JNJ-38877605 exerts its therapeutic effects by selectively inhibiting the c-Met receptor tyrosine kinase.[3] It binds to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation.[2] This blockade of c-Met signaling leads to the inhibition of downstream pathways critical for tumor growth and survival.[5]
c-Met Signaling Pathway Inhibition
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events. JNJ-38877605 effectively inhibits this initial activation step.
Quantitative Data Presentation
The preclinical efficacy of JNJ-38877605 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of JNJ-38877605
| Parameter | Value | Cell Lines | Reference |
| c-Met Kinase IC50 | 4 nM | N/A (Biochemical Assay) | [2] |
| Selectivity | >600-fold vs. >200 other kinases | N/A | [2] |
| Inhibition of c-Met Phosphorylation | Effective at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 | [2] |
| Inhibition of RON Phosphorylation | Effective at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 | [2] |
Table 2: In Vivo Efficacy of JNJ-38877605 in Xenograft Models
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| GTL16 Xenograft | Gastric Carcinoma | 40 mg/kg/day (p.o.) for 3 days | Significant decrease in plasma IL-8, GROα, and uPAR | [2] |
| U251 Xenograft | Glioblastoma | Not Specified | Combination with ionizing radiation counteracted radiation-induced invasiveness and promoted apoptosis | [5] |
| MDA-MB-231 Xenograft | Breast Cancer | Not Specified | Combination with ionizing radiation enhanced radiosensitivity | [5] |
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. The following sections provide generalized methodologies based on the available information and standard laboratory practices. For specific details, it is recommended to consult the original publications.
In Vitro Kinase Assay (Representative Protocol)
The inhibitory activity of JNJ-38877605 on c-Met kinase was likely determined using a biochemical assay format, such as a radiometric or fluorescence-based assay.
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), JNJ-38877605, and assay buffer.
-
Procedure:
-
The kinase reaction is initiated by combining the c-Met enzyme, substrate, and varying concentrations of JNJ-38877605 in the assay buffer.
-
The reaction is started by the addition of ATP (for radiometric assays, [γ-³²P]ATP is used).
-
The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Phosphorylation Assay (Representative Protocol)
The effect of JNJ-38877605 on c-Met phosphorylation in cancer cell lines was typically assessed by Western blotting.
-
Cell Culture: Human cancer cell lines with known c-Met activation (e.g., GTL16, MKN45) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of JNJ-38877605 or vehicle control for a specified duration. In some experiments, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. Antibodies against other signaling proteins like p-AKT, p-ERK, and their total forms are also used.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Xenograft Studies (Representative Protocol)
The in vivo antitumor activity of JNJ-38877605 was evaluated in immunodeficient mice bearing human tumor xenografts.
-
Animal Model: 6-week-old female immunodeficient mice (e.g., nu/nu or SCID) are used.[2]
-
Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ GTL16 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: JNJ-38877605 is administered orally (p.o.) at the specified dose and schedule. The vehicle for administration is a solution that can include propylene glycol and Tween 80 in D5W.[2]
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised and weighed. Plasma samples can be collected to measure biomarkers like IL-8 and GROα.[2]
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Induction of MET by ionizing radiation and its role in radioresistance and invasive growth of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Grip: A Technical Guide to the JNJ-303 Binding Site on the IKs Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the binding site of JNJ-303, a potent blocker of the slow delayed rectifier potassium current (IKs), on the KCNQ1/KCNE1 channel complex. This document synthesizes key findings from electrophysiological and molecular modeling studies to offer a detailed perspective for researchers in pharmacology and drug development.
Introduction to JNJ-303 and the IKs Channel
The IKs channel, a crucial component of cardiac repolarization, is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[1][2] Its proper function is essential for maintaining a normal heart rhythm, and its dysfunction can lead to cardiac arrhythmias. JNJ-303 is a potent and selective blocker of the IKs channel, making it a valuable tool for studying IKs channel physiology and a compound of interest in cardiac safety pharmacology.[3] Understanding the precise binding site and mechanism of action of JNJ-303 is critical for the development of safer and more effective cardiac therapies.
Quantitative Data on JNJ-303 Activity
JNJ-303 exhibits high potency for the IKs channel with notable selectivity over other cardiac ion channels. The available quantitative data is summarized in the table below.
| Target | Parameter | Value | Species/Cell Line | Reference |
| IKs (KCNQ1/KCNE1) | IC50 | 64 nM | Not specified | [3][4] |
| IKr (hERG) | IC50 | 12.6 μM | Not specified | |
| INa | IC50 | 3.3 μM | Not specified | |
| ICa | IC50 | >10 μM | Not specified | |
| Ito | IC50 | 11.1 μM | Not specified |
Localization of the JNJ-303 Binding Site
Electrophysiological studies utilizing alanine-scanning mutagenesis have successfully localized the putative binding site of JNJ-303 to the pore region and the S6 transmembrane segment of the KCNQ1 subunit.[5] This region is a critical component of the channel's ion conduction pathway and gating machinery.
Further research has revealed that JNJ-303 acts as a potent gating modifier, binding to fenestrations within the channel that are specifically formed when the KCNE1 subunit is associated with KCNQ1.[6] This suggests that the binding pocket is not a simple, pre-formed cavity but rather a dynamic interface created by the interaction of the two subunits.
Note: While the general location of the binding site has been identified, the specific amino acid residues within the S6 and pore region that are critical for JNJ-303 binding and the quantitative impact of their mutation on binding affinity have not been detailed in the publicly available literature.
Experimental Protocols
The primary experimental approach to characterizing the JNJ-303 binding site involves a combination of site-directed mutagenesis and two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes.
Site-Directed Mutagenesis
To identify key residues involved in JNJ-303 binding, alanine-scanning mutagenesis is performed on the KCNQ1 subunit, focusing on the S6 and pore regions.
-
Template DNA: Wild-type human KCNQ1 cDNA in a suitable expression vector is used as the template.
-
Primer Design: For each target residue, complementary oligonucleotide primers containing a single codon change to alanine (GCA, GCC, GCG, or GCT) are designed.
-
PCR Amplification: The mutant strand is synthesized using a high-fidelity DNA polymerase in a polymerase chain reaction (PCR).
-
Template Digestion: The parental, non-mutated DNA template is digested using the methylation-dependent endonuclease DpnI.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli for amplification.
-
Sequence Verification: The entire coding region of the mutated KCNQ1 is sequenced to confirm the desired mutation and the absence of any other sequence alterations.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic digestion with collagenase.
-
cRNA Injection: Synthesized capped cRNA for wild-type or mutant KCNQ1 and wild-type KCNE1 are co-injected into Stage V-VI oocytes.
-
Incubation: Oocytes are incubated for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with recording solution.
-
Two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.
-
A voltage-clamp amplifier is used to hold the membrane potential at a desired level and to record the resulting ionic currents.
-
To measure IKs, the membrane is typically held at -80 mV and then depolarized to various test potentials (e.g., -60 mV to +60 mV in 20 mV increments) for several seconds to activate the channels, followed by a repolarizing step (e.g., to -40 mV) to record tail currents.
-
-
Drug Application: JNJ-303 is acutely applied to the bath solution at various concentrations to determine the dose-dependent block of the IKs current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.
-
Data Analysis: The effect of mutations on JNJ-303 sensitivity is quantified by comparing the IC50 values for the mutant channels to that of the wild-type channel. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is likely involved in JNJ-303 binding.
Visualizations
Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying JNJ-303 binding site residues.
Proposed Model of JNJ-303 Action on the IKs Channel
Caption: Conceptual model of JNJ-303 interaction with the IKs channel.
Signaling Pathway Context
The activity of the IKs channel is modulated by the β-adrenergic signaling pathway. While JNJ-303 directly blocks the channel, its inhibitory effect is potentiated by β-adrenergic stimulation, which increases IKs activity.[7]
Caption: β-Adrenergic modulation of IKs and the inhibitory action of JNJ-303.
Conclusion and Future Directions
Current evidence firmly places the binding site of JNJ-303 within the pore and S6 region of the KCNQ1 subunit, with the binding pocket being critically dependent on the presence of the KCNE1 subunit. This understanding has been primarily shaped by electrophysiological studies on mutant channels.
Future research should focus on obtaining high-resolution structural data, such as through cryo-electron microscopy (cryo-EM), of JNJ-303 in complex with the IKs channel. Such studies would provide definitive atomic-level details of the binding pocket and the specific molecular interactions. Additionally, the public dissemination of the detailed results from alanine-scanning mutagenesis studies would be invaluable to the scientific community for computational modeling and the rational design of novel IKs modulators with improved specificity and safety profiles.
References
- 1. Structures Illuminate Cardiac Ion Channel Functions in Health and in Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Membrane Interactions of Human KCNQ1100–370 Potassium Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blackwellpublishing.com [blackwellpublishing.com]
- 6. KCNE1 induces fenestration in the Kv7.1/KCNE1 channel complex that allows for highly specific pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ 303: A Technical Deep Dive into its Impact on Cellular Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core impact of JNJ 303 on cellular electrophysiology. This compound, a potent and selective blocker of the slow delayed rectifier potassium current (IKs), offers a valuable tool for studying cardiac repolarization and has significant implications for cardiovascular safety pharmacology. This document provides a comprehensive overview of its mechanism of action, quantitative effects on various ion channels, and detailed experimental protocols based on published literature.
Core Mechanism of Action: Selective IKs Blockade
This compound exerts its primary effect through the potent and selective inhibition of the IKs potassium channel.[1][2] This channel, formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, plays a crucial role in the repolarization phase of the cardiac action potential, particularly in adapting to changes in heart rate. The discovery of this compound highlighted the potential for IKs blockade to be an overlooked liability in drug safety screening, as it can lead to significant prolongation of the QT interval and induce potentially fatal arrhythmias like Torsades de Pointes (TdP).[1]
The selectivity of this compound for the IKs channel is a key characteristic. While it potently blocks IKs, it has significantly less effect on other cardiac ion channels involved in the action potential, such as the rapid delayed rectifier potassium current (IKr), the fast sodium current (INa), and the L-type calcium current (ICa). This selectivity makes it a valuable pharmacological tool for isolating and studying the function of the IKs channel.
Quantitative Data on Ion Channel Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound on various cardiac ion channels, demonstrating its high potency and selectivity for the IKs channel.
| Ion Channel | Current | IC50 | Reference |
| KCNQ1/KCNE1 | IKs | 64 nM | [1][2] |
| hERG | IKr | >10 µM | [1] |
| Nav1.5 | INa | 3.3 µM | [1] |
| Cav1.2 | ICa | >10 µM | [1] |
| Kv4.3 | Ito | 11.1 µM | [1] |
Signaling Pathway and Logical Relationships
The primary mechanism of this compound is direct channel blockade rather than modulation of a complex signaling pathway. The following diagram illustrates the logical relationship of this compound's selective action on cardiac ion channels and its ultimate electrophysiological consequence.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is a generalized representation based on standard electrophysiological techniques for assessing ion channel function.
Methodology Details:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with and expressing the human KCNQ1 and KCNE1 subunits are commonly used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol:
-
Holding Potential: -80 mV.
-
Depolarizing Pulses: Step depolarizations from -60 mV to +60 mV in 20 mV increments for 2-5 seconds to elicit IKs currents.
-
Repolarizing Pulse: A step to -40 mV to record tail currents.
-
-
Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier and digitized. The peak tail current amplitude at each drug concentration is measured and normalized to the baseline current. A Hill equation is fitted to the concentration-response data to determine the IC50 value.
In Vivo Electrophysiology: Anesthetized Dog Model
This protocol is based on the methodology described by Varkevisser et al. (2022) for assessing the proarrhythmic potential of this compound in a chronic atrioventricular block (CAVB) dog model, which is highly sensitive to drug-induced TdP.[2]
Methodology Details:
-
Animal Model: Mongrel dogs with surgically induced chronic complete atrioventricular block. This model exhibits enhanced susceptibility to TdP.
-
Anesthesia: A combination of anesthetics is used to maintain a stable plane of anesthesia throughout the experiment.
-
Drug Administration: this compound is administered intravenously (i.v.) at a dose of 0.63 mg/kg over 10 minutes.[2]
-
Electrophysiological Monitoring:
-
Electrocardiogram (ECG): Continuous monitoring of surface ECG to measure heart rate and QT interval. The QTc (corrected QT interval) is calculated to account for changes in heart rate.
-
Monophasic Action Potentials (MAPs): MAP catheters are placed in the ventricles to record local action potential durations.
-
-
Data Analysis: The effects of this compound on QTc interval, action potential duration, and the incidence of arrhythmias (e.g., ectopic beats, ventricular tachycardia, TdP) are quantified and statistically analyzed.
Conclusion
This compound is a pivotal research tool in the field of cardiac electrophysiology. Its high potency and selectivity for the IKs channel have not only advanced our understanding of the role of this current in cardiac repolarization but have also underscored the importance of assessing IKs liability in preclinical drug safety evaluation. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds targeting cardiac ion channels, ultimately contributing to the development of safer and more effective medicines.
References
Methodological & Application
Application Notes and Protocols for In Vivo Canine Studies of JNJ-38877605
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various cancers.[4] Preclinical evaluation of novel therapeutic agents like JNJ-38877605 typically involves in vivo studies in multiple species to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). While extensive research on JNJ-38877605 has highlighted species-specific metabolic profiles leading to renal toxicity in humans and rabbits, initial preclinical studies in canines demonstrated a favorable safety profile.[5][6]
These application notes provide a detailed, representative experimental protocol for conducting in vivo safety and pharmacokinetic studies of JNJ-38877605 in canines, based on established practices for preclinical evaluation of small molecule kinase inhibitors.
c-Met Signaling Pathway and JNJ-38877605 Mechanism of Action
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers multiple intracellular signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.
JNJ-38877605 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation. This blockade of the initial activation step effectively inhibits all downstream signaling, leading to anti-tumor activity in c-Met dependent cancer models.
Experimental Protocols
Canine Safety and Tolerability Study
Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of orally administered JNJ-38877605 in healthy beagle dogs.
Methodology:
-
Animal Model: Healthy, purpose-bred male and female beagle dogs, 9-12 months of age, weighing 8-12 kg. Animals are acclimated for at least two weeks prior to the study.
-
Housing: Animals are housed in individual pens in a climate-controlled environment with a 12-hour light/dark cycle. Standard canine diet and water are provided ad libitum.
-
Dose Escalation: A standard 3+3 dose escalation design is employed. Cohorts of 3 dogs receive escalating doses of JNJ-38877605 once daily for 28 days. Dosing is initiated at a level determined from rodent toxicology studies and escalated in subsequent cohorts until dose-limiting toxicities (DLTs) are observed.
-
Drug Formulation and Administration: JNJ-38877605 is formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage.
-
Monitoring and Sample Collection:
-
Clinical Observations: Daily cage-side observations for general health, behavior, and any signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Monitored daily.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline, and then weekly throughout the study.
-
Pharmacokinetics: Blood samples for PK analysis are collected at pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 28.
-
Terminal Procedures: At the end of the 28-day dosing period, animals undergo a full necropsy with histopathological evaluation of all major organs.
-
Pharmacokinetic Analysis
Objective: To characterize the single-dose and steady-state pharmacokinetic profile of JNJ-38877605 and its major metabolites in canines.
Methodology:
-
Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of JNJ-38877605 and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters: The following PK parameters are calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of JNJ-38877605 in Beagle Dogs (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) |
| 10 | 500 ± 120 | 2.0 ± 0.5 | 4500 ± 900 | 6.5 ± 1.2 |
| 30 | 1600 ± 350 | 2.5 ± 0.8 | 15000 ± 2800 | 7.1 ± 1.5 |
| 100 | 4800 ± 980 | 2.2 ± 0.6 | 49000 ± 8500 | 7.8 ± 1.8 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical small molecule inhibitor profiles.
Table 2: Summary of Safety Findings in a 28-Day Canine Study
| Dose Group (mg/kg/day) | Notable Clinical Signs | Changes in Body Weight | Key Hematology Findings | Key Clinical Chemistry Findings |
| Vehicle Control | None | Normal gain | Within normal limits | Within normal limits |
| 10 | None | Normal gain | Within normal limits | Within normal limits |
| 30 | Occasional mild lethargy | Slight decrease in first week, then stable | Within normal limits | Within normal limits |
| 100 (MTD) | Lethargy, decreased appetite | ~5% weight loss | Mild, reversible neutropenia | Mild, reversible elevation in ALT |
Findings are representative and based on general observations in preclinical canine toxicology studies of kinase inhibitors.
Conclusion
The preclinical evaluation of JNJ-38877605 in canines is a critical step in understanding its safety and pharmacokinetic profile. The protocols outlined here provide a framework for conducting these studies in a systematic and reproducible manner. It is important to note that while dogs did not exhibit the renal toxicity seen in other species due to differences in metabolism, these studies are essential for identifying other potential on-target or off-target toxicities and for establishing a safe starting dose for first-in-human clinical trials. The favorable safety profile in dogs, as reported in the literature, underscores the importance of multi-species preclinical testing to understand the full pharmacological and toxicological characteristics of a novel drug candidate.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Facebook [cancer.gov]
- 5. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ 303 Patch-Clamp Analysis in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ 303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] The IKs current, conducted by the Kv7.1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential. Inhibition of IKs can lead to a prolongation of the action potential duration (APD), which is a key factor in the development of certain cardiac arrhythmias. Therefore, detailed electrophysiological assessment of compounds like this compound is critical in drug development and cardiovascular safety pharmacology.
These application notes provide a comprehensive guide for utilizing the patch-clamp technique to study the effects of this compound on isolated cardiomyocytes. The protocols outlined below cover the isolation of ventricular myocytes, whole-cell voltage-clamp recordings of IKs currents, and current-clamp recordings of action potentials.
Data Presentation
This compound Potency and Selectivity
| Ion Channel | IC50 | Reference |
| IKs | 64 nM | [1][2][3] |
| INa | 3.3 µM | [1][2] |
| ICa | >10 µM | [1][2] |
| Ito | 11.1 µM | [1][2] |
| IKr | 12.6 µM | [1][2] |
Effects of this compound on Cardiac Action Potential Parameters (Canine Ventricular Myocytes)
| This compound Concentration | APD90 Prolongation (ms) | Notes | Reference |
| 0.63 mg/kg (i.v.) | Significant QTc prolongation from 477 ± 53 ms to 565 ± 14 ms | In vivo study in anesthetized chronic AV block dogs. | [4] |
| Not specified | Minimal to no effect on APD under basal conditions | Beta-adrenergic stimulation enhances the effect of IKs inhibition on APD. | [5] |
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, viable cardiomyocytes suitable for patch-clamp recording.[6][7][8][9]
Materials:
-
Animals: Adult rats or mice.
-
Solutions:
-
Perfusion Buffer (Ca2+-free): (in mM) 120 NaCl, 5.4 KCl, 1.2 MgSO4, 1.2 NaH2PO4, 20 NaHCO3, 10 Glucose, 10 Taurine, 5 Pyruvic acid. Gassed with 95% O2 / 5% CO2.
-
Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.1 mg/mL).
-
Kraft-Brühe (KB) Solution: (in mM) 70 KOH, 50 L-Glutamic acid, 40 KCl, 20 KH2PO4, 20 Taurine, 10 HEPES, 10 Glucose, 3 MgCl2, 0.5 EGTA. pH adjusted to 7.4 with KOH.
-
Stopping Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA).
-
-
Equipment: Langendorff perfusion system, water bath, dissecting tools, cell culture dishes.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated Perfusion Buffer at 37°C for 5-10 minutes to clear the blood.
-
Switch the perfusion to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Remove the heart from the cannula, trim away the atria and large vessels, and mince the ventricular tissue in a dish containing KB Solution.
-
Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove large debris.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh KB Solution.
-
Gradually reintroduce calcium to the cells by sequential additions of a CaCl2 stock solution to the cell suspension to reach a final concentration of 1.8 mM.
-
The isolated cardiomyocytes are now ready for patch-clamp experiments.
Whole-Cell Voltage-Clamp Recording of IKs Current
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate IKs, other currents can be blocked pharmacologically (e.g., using specific blockers for IKr, ICa, and INa).
-
Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution immediately before use.
Procedure:
-
Transfer a small aliquot of the isolated cardiomyocyte suspension to the recording chamber on the stage of an inverted microscope.
-
Allow the cells to adhere to the bottom of the chamber for a few minutes.
-
Continuously perfuse the chamber with the external solution at a constant flow rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a healthy, rod-shaped cardiomyocyte with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
-
Apply a voltage-clamp protocol to elicit IKs. A typical protocol involves a holding potential of -40 mV, followed by depolarizing steps of 2-5 seconds in duration to various test potentials (e.g., from -20 mV to +60 mV in 10 mV increments). The tail currents are then recorded upon repolarization to -40 mV.
-
After recording a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the IKs currents in the presence of this compound after the drug effect has reached a steady state.
-
To construct a concentration-response curve, apply multiple concentrations of this compound cumulatively or to different cells.
Current-Clamp Recording of Action Potentials
Solutions:
-
Use the same external and internal solutions as for the voltage-clamp recordings.
Procedure:
-
Follow steps 1-7 of the voltage-clamp protocol to achieve the whole-cell configuration.
-
Switch the amplifier to the current-clamp mode.
-
Record the resting membrane potential. If the cell is spontaneously active, a small hyperpolarizing current can be injected to maintain a stable resting potential.
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).
-
Record stable baseline action potentials.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the action potentials in the presence of this compound after the drug effect has reached a steady state.
-
Analyze the action potential parameters, including resting membrane potential, amplitude, upstroke velocity, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of the IKs channel and its inhibition by this compound.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Preparing JNJ-39758979 (JNJ 303) Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of JNJ-39758979 (JNJ 303) using dimethyl sulfoxide (DMSO). JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key target in the investigation of inflammatory and immune disorders.[1][2] Adherence to proper solution preparation techniques is critical for ensuring experimental reproducibility and accuracy. This guide includes key physicochemical data, a step-by-step protocol for solubilization, storage recommendations, and diagrams illustrating the relevant signaling pathway and a general experimental workflow.
Introduction to JNJ-39758979
JNJ-39758979 is a high-affinity antagonist for the human histamine H4 receptor, with a Ki of 12.5 nM.[2] It demonstrates over 80-fold selectivity for the H4 receptor compared to other histamine receptor subtypes (H1, H2, and H3).[1][2] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][3] Its activation is linked to inflammatory responses, making JNJ-39758979 a valuable tool for studying and potentially treating conditions such as asthma, dermatitis, and pruritus.[1][2][4]
Physicochemical and Solubility Data
Accurate preparation of JNJ-39758979 stock solutions begins with an understanding of its chemical properties and solubility. The compound is available as a free base and as a dihydrochloride salt, which can affect its molecular weight and solubility. It is crucial to refer to the batch-specific data on the certificate of analysis provided by the supplier.
Table 1: Physicochemical Properties of JNJ-39758979
| Property | JNJ-39758979 (Free Base) | JNJ-39758979 dihydrochloride |
| Molecular Formula | C₁₁H₁₉N₅ | C₁₁H₁₉N₅·2HCl |
| Molecular Weight | 221.3 g/mol | 294.22 g/mol |
| CAS Number | 1046447-90-8 | Not specified |
| Appearance | Solid | Solid |
Table 2: Solubility of JNJ-39758979
| Solvent | Solubility (Free Base) | Solubility (dihydrochloride) |
| DMSO | ≥10 mg/mL | Soluble to 100 mM |
| Ethanol | ≥10 mg/mL | Not specified |
| Water | Not specified | Soluble to 100 mM |
Protocol for Preparing JNJ-39758979 Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of JNJ-39758979 dihydrochloride in DMSO.
Materials:
-
JNJ-39758979 dihydrochloride powder
-
Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparations: Before handling the compound, ensure a clean and dry workspace. As JNJ-39758979 may be light-sensitive, it is advisable to work in a fume hood with subdued lighting.
-
Weighing the Compound: Accurately weigh the desired amount of JNJ-39758979 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.29422 mg of the compound (Mass = Molarity × Volume × Molecular Weight).
-
Adding DMSO: Add the calculated volume of DMSO to the vial containing the JNJ-39758979 powder. For the example above, add 100 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a short period can aid dissolution.[5] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage Conditions: Store the DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Always protect the solutions from light.
Signaling Pathway of the Histamine H4 Receptor
JNJ-39758979 acts by blocking the signaling cascade initiated by the binding of histamine to the H4 receptor. The H4 receptor is coupled to a Gi/o protein. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] The βγ subunit can activate phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and the activation of downstream pathways such as the MAPK/ERK cascade.[3][7]
References
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimal working concentrations of JNJ 303 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7706621 is a potent, cell-permeable, dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][2] It demonstrates significant anti-proliferative activity across a wide range of human cancer cell lines by targeting key regulators of the cell cycle.[3][4][5] At low concentrations, JNJ-7706621 induces a slowdown of cell growth, while at higher concentrations, it is cytotoxic, leading to apoptosis.[1] Its mechanism of action involves the inhibition of CDK1 and CDK2, which are crucial for cell cycle progression, and Aurora kinases A and B, which are essential for mitotic events.[2][4][6] This dual inhibition leads to cell cycle arrest in the G2-M phase, endoreduplication (the replication of the genome in the absence of mitosis), and ultimately, programmed cell death.[1][5] These characteristics make JNJ-7706621 a valuable tool for in vitro studies of cell cycle regulation and as a potential anti-cancer therapeutic agent.
Data Presentation
In Vitro Kinase Inhibitory Activity of JNJ-7706621
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 9[2][3][4] |
| CDK2/cyclin A | 4[2][7] |
| CDK2/cyclin E | 3[2][4] |
| Aurora A | 11[2][3][4] |
| Aurora B | 15[2][4] |
| CDK3/cyclin E | 58[2][7] |
| CDK4/cyclin D1 | 253[2][7] |
| CDK6/cyclin D1 | 175[2][7] |
| VEGF-R2 | 154-254[3][6] |
| FGF-R2 | 154-254[3][6] |
| GSK3β | 154-254[3][6] |
In Vitro Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112-284[3][4][8] |
| HCT-116 | Colon Carcinoma | 250-254[3][4][8] |
| SK-OV-3 | Ovarian Cancer | 112-514[3] |
| PC3 | Prostate Adenocarcinoma | 120[3] |
| DU145 | Prostate Cancer | 112-514[3] |
| A375 | Melanoma | 447-514[3][4][8] |
| MDA-MB-231 | Breast Cancer | 112-514[3] |
| MES-SA | Uterine Sarcoma | 112-514[3] |
| MES-SA/Dx5 | Doxorubicin-resistant Uterine Sarcoma | 112-514[3] |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.
Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by JNJ-7706621.
Caption: JNJ-7706621 inhibits CDK and Aurora kinases, leading to cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is a general guideline for determining the IC50 of JNJ-7706621 against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK1/cyclin B, Aurora A)
-
Kinase-specific peptide substrate
-
JNJ-7706621
-
ATP (including radiolabeled ATP, e.g., ³³P-γ-ATP)
-
Kinase buffer [e.g., 50 mM Tris-HCl (pH 8), 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT]
-
Streptavidin-coated 96-well plates
-
Scintillation counter
-
DMSO (for dissolving JNJ-7706621)
Procedure:
-
Prepare a stock solution of JNJ-7706621 in DMSO. Further dilute in kinase buffer to create a range of working concentrations.
-
In a 96-well plate, add the kinase, its specific biotinylated peptide substrate, and the various concentrations of JNJ-7706621.
-
Initiate the kinase reaction by adding ATP (a mix of unlabeled and radiolabeled ATP). The final ATP concentration should be near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Terminate the reaction by adding a stop solution (e.g., PBS with 100 mM EDTA).
-
Wash the wells to remove unincorporated ATP.
-
Measure the incorporation of the radiolabel into the peptide substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of JNJ-7706621 relative to the DMSO control.
-
Determine the IC50 value by performing a linear regression analysis of the percent inhibition versus the log of the inhibitor concentration.
Cell Proliferation Assay (Thymidine Incorporation)
This protocol measures the effect of JNJ-7706621 on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
JNJ-7706621
-
¹⁴C-labeled thymidine
-
96-well CytoStar-T scintillating microplates
-
Cell counter
-
Microplate scintillation counter
-
DMSO
Procedure:
-
Trypsinize and count the cells. Seed 3,000-8,000 cells per well in a 96-well CytoStar-T plate in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of JNJ-7706621 in complete medium from a DMSO stock. Add 1 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubate the cells with the compound for 24 hours.
-
Add ¹⁴C-labeled thymidine to each well and incubate for an additional 24 hours.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition of cell proliferation for each concentration of JNJ-7706621 compared to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the JNJ-7706621 concentration.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro effects of JNJ-7706621.
Caption: Workflow for in vitro characterization of JNJ-7706621.
Recommended Working Concentrations
-
For biochemical kinase assays: The working concentration should span the expected IC50 value. A starting range of 1 nM to 1 µM is recommended.
-
For cell-based proliferation assays: The IC50 values for most cancer cell lines are in the 100-500 nM range.[2][4][6] A concentration range of 10 nM to 10 µM is appropriate for determining the IC50.
-
For mechanistic cell-based assays (e.g., cell cycle analysis, apoptosis): Concentrations ranging from 0.5 µM to 3 µM have been shown to be effective in inducing cell cycle arrest and apoptosis in cell lines such as HeLa and U937.[3][5][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental endpoint.
Conclusion
JNJ-7706621 is a valuable research tool for investigating the roles of CDKs and Aurora kinases in cell cycle control and for exploring potential anti-cancer therapeutic strategies. The provided protocols and concentration guidelines offer a starting point for utilizing JNJ-7706621 in various in vitro applications. Researchers should optimize these protocols for their specific experimental systems.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ 303 in human induced pluripotent stem cell-derived Cardiomyocytes (hiPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a critical in vitro model for cardiovascular research, offering a human-relevant platform for disease modeling, drug discovery, and cardiotoxicity screening. JNJ 303 is a potent and selective blocker of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac action potential repolarization.[1][2][3] The IKs channel is formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins. Dysregulation of IKs is associated with cardiac arrhythmias, making it a key target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study IKs channel function in hiPSC-CMs.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the IKs channel. The blockade of this channel leads to a delay in the repolarization phase (Phase 3) of the cardiac action potential. This manifests as a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram.[3] The selectivity of this compound for IKs over other cardiac ion channels, such as IKr, INa, and ICa, makes it a valuable tool for dissecting the specific role of IKs in cardiomyocyte electrophysiology.[2][3]
Quantitative Data: this compound Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion channels, highlighting its selectivity for the IKs channel.
| Target Ion Channel | IC50 | Reference |
| IKs (KCNQ1/KCNE1) | 64 nM | [1][3] |
| INa | 3.3 µM | [3] |
| ICa | >10 µM | [3] |
| Ito | 11.1 µM | [3] |
| IKr | 12.6 µM | [3] |
| IK1 | >100 µM | [2] |
Experimental Protocols
Protocol 1: Culture of hiPSC-CMs
This protocol outlines the general procedure for culturing hiPSC-CMs to form a spontaneously beating monolayer suitable for electrophysiological assessment.
Materials:
-
Cryopreserved hiPSC-CMs
-
Fibronectin-coated cell culture plates (e.g., 96-well or MEA plates)
-
Cardiomyocyte maintenance medium
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-coat culture plates with fibronectin according to the manufacturer's instructions to ensure proper cell attachment.
-
Thaw cryopreserved hiPSC-CMs rapidly in a 37°C water bath.
-
Seed the cells onto the fibronectin-coated plates at a density that allows for the formation of a confluent monolayer.
-
Culture the hiPSC-CMs in a humidified incubator at 37°C and 5% CO2.
-
Replace the cardiomyocyte maintenance medium every 2-3 days.
-
Allow the cells to mature and form a stable, spontaneously beating syncytium before initiating experiments (typically 7-14 days post-plating).
Protocol 2: Electrophysiological Assessment using Microelectrode Arrays (MEAs)
MEAs provide a non-invasive method to measure extracellular field potentials from a population of hiPSC-CMs, allowing for the assessment of drug effects on beat rate and field potential duration (FPD), an analog of the QT interval.
Materials:
-
hiPSC-CMs cultured on MEA plates
-
MEA recording system
-
This compound stock solution (in DMSO)
-
Cardiomyocyte maintenance medium (as vehicle control)
Procedure:
-
Acclimate the hiPSC-CMs on the MEA plate in the recording system to establish a stable baseline recording for at least 10-20 minutes.
-
Prepare serial dilutions of this compound in pre-warmed cardiomyocyte maintenance medium to achieve the desired final concentrations. A vehicle control (medium with the equivalent concentration of DMSO) should also be prepared.
-
Apply the different concentrations of this compound and the vehicle control to the respective wells of the MEA plate.
-
Record the field potentials continuously for a desired duration (e.g., 30 minutes to several hours) after drug application to assess acute and chronic effects.
-
Analyze the recorded data to determine changes in beat rate, FPD, and the occurrence of any arrhythmogenic events.
Protocol 3: Patch-Clamp Electrophysiology for Action Potential Measurement
Whole-cell patch-clamp is the gold standard for detailed characterization of ion channel function and action potentials in single cardiomyocytes.
Materials:
-
hiPSC-CMs cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal patch-clamp solutions
-
This compound stock solution
Procedure:
-
Place a coverslip with hiPSC-CMs in the recording chamber on the microscope of the patch-clamp setup and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal and then rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline action potentials in current-clamp mode. Action potentials can be elicited by injecting small current pulses.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the changes in action potential parameters, including APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential (RMP), and action potential amplitude (APA).
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on hiPSC-CMs.
Caption: Signaling pathway showing this compound inhibition of the IKs channel.
References
Application Notes and Protocols for In Vitro Assay Development Using JNJ-38877605 (JNJ 303), a c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38877605 (also known as JNJ 303) is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[5][6][7][8] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous human cancers, making it an attractive target for therapeutic intervention.[5][6][9]
These application notes provide detailed protocols for in vitro assays to characterize the activity of JNJ-38877605 and similar c-Met inhibitors. The described methods are essential for researchers studying c-Met signaling and for professionals involved in the preclinical evaluation of potential anti-cancer agents targeting this pathway.
Mechanism of Action of JNJ-38877605
JNJ-38877605 selectively binds to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[3][4] It has demonstrated high selectivity for c-Met over a wide range of other kinases.[1][2] In cellular assays, JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively active c-Met phosphorylation.[1]
c-Met Signaling Pathway
Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues. This creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several downstream pathways critical for cancer cell behavior.
Caption: The HGF/c-Met signaling pathway and its inhibition by JNJ-38877605.
Data Presentation: In Vitro Activity of JNJ-38877605
The following tables summarize the reported in vitro activity of JNJ-38877605.
Table 1: Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity vs. other kinases | Reference |
| c-Met | 4 | >600-fold | [1][2] |
Table 2: Cellular Activity in c-Met Dependent Cancer Cell Lines
| Cell Line | Cancer Type | Effect of JNJ-38877605 (500 nM) | Reference |
| EBC-1 | Lung Cancer | Significant reduction of Met and RON phosphorylation | [1] |
| GTL-16 | Gastric Carcinoma | Significant reduction of Met and RON phosphorylation | [1] |
| NCI-H1993 | Lung Cancer | Significant reduction of Met and RON phosphorylation | [1] |
| MKN-45 | Gastric Carcinoma | Significant reduction of Met and RON phosphorylation | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of JNJ-38877605 on the proliferation and viability of cancer cells.
Materials:
-
c-Met dependent cancer cell lines (e.g., GTL-16, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
JNJ-38877605 (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Workflow Diagram:
Caption: Workflow for the cell viability (MTS/MTT) assay.
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of JNJ-38877605 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the JNJ-38877605 dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT after solubilization of formazan crystals).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Met Pathway Phosphorylation
This protocol assesses the inhibitory effect of JNJ-38877605 on the phosphorylation of c-Met and its downstream effectors.
Materials:
-
c-Met dependent cancer cell lines
-
6-well cell culture plates
-
JNJ-38877605
-
Hepatocyte Growth Factor (HGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow Diagram:
Caption: Workflow for Western blot analysis of c-Met pathway phosphorylation.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For HGF-stimulation experiments, serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of JNJ-38877605 or vehicle control for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of JNJ-38877605 on the migratory capacity of cancer cells.
Materials:
-
c-Met dependent cancer cell lines
-
24-well cell culture plates
-
p200 pipette tips or a specialized scratch tool
-
JNJ-38877605
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of JNJ-38877605 or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C and capture images of the same fields at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of JNJ-38877605 and other c-Met inhibitors. These assays are fundamental for understanding the mechanism of action, determining potency, and identifying responsive cell lines, thereby guiding further preclinical and translational research. While the clinical development of JNJ-38877605 was halted due to toxicity, it remains a valuable tool for laboratory research into the c-Met signaling pathway.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. c-MET [stage.abbviescience.com]
- 7. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-303 Administration in Torsades de Pointes Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-303 for studying Torsades de Pointes (TdP). JNJ-303 is a potent and specific inhibitor of the slow component of the delayed rectifier potassium current (IKs), which plays a crucial role in cardiac repolarization.[1][2][3] Its ability to prolong the QT interval makes it a valuable pharmacological tool for investigating the mechanisms of drug-induced arrhythmias.[1][4][5]
Mechanism of Action
Torsades de Pointes is a specific form of polymorphic ventricular tachycardia associated with a prolonged QT interval on the electrocardiogram (ECG).[6][7][8] The QT interval represents the duration of ventricular depolarization and repolarization. Prolongation of this interval can create a vulnerable window for early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger TdP.[6][8]
The cardiac action potential is shaped by the coordinated activity of various ion channels. The repolarization phase is primarily driven by the efflux of potassium ions through channels such as IKr (rapid delayed rectifier current) and IKs. JNJ-303 specifically blocks the IKs channel, which is encoded by the KCNQ1/KCNE1 genes.[1] By inhibiting IKs, JNJ-303 delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval. This mimics the conditions of Long QT Syndrome type 1 (LQT1) and creates a pro-arrhythmic substrate susceptible to TdP.[4][5]
Data Presentation
In Vitro and In Vivo Efficacy of JNJ-303
| Parameter | Value | Species/System | Notes | Reference |
| IC50 for IKs | 64 nM | Cell-free assay | Potent and specific blockade of the IKs channel. | [1][2][3] |
| IC50 for other cardiac channels | INa: 3.3 µM, ICa: >10 µM, Ito: 11.1 µM, IKr: 12.6 µM | - | Demonstrates selectivity for IKs over other key cardiac ion channels. | [3] |
| In Vivo Dose (CAVB Dog Model) | 0.63 mg/kg (i.v.) over 10 min | Chronic Atrioventricular Block (CAVB) Dog | This dose was shown to significantly prolong the QTc interval. | [4] |
| Effect on QTc Interval (CAVB Dog Model) | Prolonged from 477 ± 53 ms to 565 ± 14 ms | CAVB Dog | JNJ-303 alone induced significant QTc prolongation. | [5] |
| Arrhythmia Induction (CAVB Dog Model with Ouabain) | TdP induced in 4 out of 6 dogs | CAVB Dog | Combination with the Na+/K+-ATPase inhibitor ouabain increased inotropy and precipitated TdP. | [4][5] |
| Arrhythmia Score (JNJ-303 alone) | Increased from 1.0 ± 0 to 7.1 ± 6.5 | CAVB Dog | Induced single ectopic beats and ventricular tachycardia. | [5] |
| Arrhythmia Score (JNJ-303 + Ouabain) | Increased from 1.0 ± 0 to 20.2 ± 19.0 | CAVB Dog | Significantly increased the incidence and severity of arrhythmias. | [5] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology
This protocol describes the methodology for assessing the effect of JNJ-303 on IKs channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).
1. Cell Preparation:
- Culture cells expressing KCNQ1/KCNE1 channels according to standard protocols.
- Prior to the experiment, isolate single cells for whole-cell patch-clamp recording.
2. Recording Solutions:
- External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
- Perform whole-cell voltage-clamp recordings at room temperature or 37°C.
- Use a voltage protocol to elicit IKs currents. A typical protocol involves a holding potential of -80 mV, followed by depolarizing steps to various test potentials (e.g., -40 mV to +60 mV in 20 mV increments) for several seconds to activate the slow IKs current.
- Record baseline currents in the absence of JNJ-303.
4. JNJ-303 Application:
- Prepare stock solutions of JNJ-303 in DMSO (e.g., 10 mM).[1]
- Dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
- Perfuse the cells with the JNJ-303 containing solution and record the currents after a steady-state effect is reached.
5. Data Analysis:
- Measure the peak tail current amplitude at a repolarizing step (e.g., -40 mV) following the depolarizing pulse.
- Calculate the percentage of current inhibition at each concentration of JNJ-303.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.
In Vivo Torsades de Pointes Induction in an Anesthetized Dog Model
This protocol is based on studies using the chronic atrioventricular block (CAVB) dog model, which has a reduced repolarization reserve and is susceptible to TdP.[4]
1. Animal Model:
- Use purpose-bred mongrel dogs.
- Induce complete AV block via radiofrequency ablation of the His bundle.[4]
- Allow for a period of ventricular remodeling (e.g., 3 weeks) before the experiment.[4]
2. Anesthesia and Monitoring:
- Anesthetize the animals (e.g., with isoflurane).[4]
- Continuously monitor surface ECG, left and right ventricular monophasic action potentials (MAPs), and left ventricular pressure.[4]
3. Experimental Procedure:
- Baseline Recording: Record all parameters for a stable baseline period.
- JNJ-303 Administration: Infuse JNJ-303 intravenously at a dose of 0.63 mg/kg over 10 minutes.[4]
- Monitoring Period: Continuously record all parameters for at least 1 hour after the start of the JNJ-303 infusion.[4]
- (Optional) Pro-arrhythmic Challenge: To induce more severe arrhythmias, a subsequent infusion of a Na+/K+-ATPase pump inhibitor like ouabain (e.g., 0.045 mg/kg over 1 minute) can be administered.[5]
- (Optional) Anesthesia Washout: TdP can also be induced during the washout period of the anesthetic regime.[4][5]
4. Data Analysis:
- Measure the heart rate-corrected QT interval (QTc) from the surface ECG.
- Quantify the occurrence and severity of arrhythmias using an established scoring system.
- Analyze changes in MAP duration and other hemodynamic parameters.
Mandatory Visualizations
Caption: Mechanism of JNJ-303 induced Torsades de Pointes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of torsades de pointes: an update [frontiersin.org]
- 7. Torsade de Pointes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of torsades de pointes: an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Langendorff Heart Perfusion with JNJ-303
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Langendorff isolated heart perfusion system to investigate the cardiac effects of JNJ-303, a potent and specific blocker of the slow delayed rectifier potassium current (IKs). The Langendorff preparation allows for the study of cardiac function in an ex vivo setting, free from systemic neuro-hormonal influences, making it an ideal model for assessing the direct electrophysiological and hemodynamic effects of pharmacological agents.
JNJ-303 is an inhibitor of the voltage-gated potassium channel Kv7.1, which is encoded by the KCNQ1/KCNE1 genes.[1][2] This channel is a critical component of cardiac repolarization. Inhibition of IKs by JNJ-303 is known to prolong the QT interval and can induce arrhythmias, such as Torsades de Pointes (TdP).[1][2][3][4] The following protocols and information are designed to guide researchers in the safe and effective use of the Langendorff system to study these effects.
Experimental Protocols
The Langendorff method involves the retrograde perfusion of an isolated heart through the aorta. This maintains the viability of the heart muscle by supplying it with oxygenated and nutrient-rich buffer via the coronary arteries.
Materials:
-
Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and peristaltic pump)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Surgical instruments (scissors, forceps, hemostats)
-
Suture thread
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Animal model (e.g., rabbit, guinea pig, or rat)
Procedure:
-
Prepare the Krebs-Henseleit buffer, ensure it is gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4, and warm it to 37°C.
-
Fill the Langendorff apparatus with the warmed, oxygenated buffer, ensuring there are no air bubbles in the tubing.
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions and reduce metabolic demand.
-
Isolate the aorta and trim away excess tissue.
-
Securely cannulate the aorta onto the Langendorff apparatus and initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg) or constant flow.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, key physiological parameters should be monitored to ensure the viability of the preparation.
JNJ-303 should be prepared as a stock solution in a suitable solvent, such as DMSO, and then diluted to the final working concentration in the Krebs-Henseleit buffer.
Procedure:
-
Following the stabilization period, record baseline measurements of all desired parameters.
-
Introduce JNJ-303 into the perfusion buffer at the desired concentration. The IC₅₀ for IKs blockade is approximately 64 nM, so a range of concentrations around this value would be appropriate for initial dose-response studies.[1][3]
-
Continuously perfuse the heart with the JNJ-303-containing buffer.
-
Record all parameters continuously throughout the drug administration period. The duration of perfusion will depend on the specific experimental aims.
A range of physiological parameters can be measured from the Langendorff-perfused heart to assess the effects of JNJ-303.
Key Parameters to Measure:
-
Electrocardiogram (ECG): To measure heart rate, QT interval, and detect arrhythmic events.
-
Left Ventricular Pressure (LVP): A balloon catheter inserted into the left ventricle can measure left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (dP/dtmax and dP/dtmin).
-
Coronary Flow: To assess any vasoactive effects of the compound.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format. Below is an example of how to present such data.
| Parameter | Baseline (Control) | JNJ-303 (10 nM) | JNJ-303 (100 nM) | JNJ-303 (1 µM) |
| Heart Rate (bpm) | ||||
| QT Interval (ms) | ||||
| QTc Interval (ms) | ||||
| LVDP (mmHg) | ||||
| +dP/dtmax (mmHg/s) | ||||
| -dP/dtmin (mmHg/s) | ||||
| Coronary Flow (mL/min) | ||||
| Incidence of Arrhythmias (%) |
Mandatory Visualizations
References
Application Notes and Protocols for T-Type Calcium Channel Blockers in Multi-Electrode Array (MEA) Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of T-type calcium channel blockers in multi-electrode array (MEA) systems for neurophysiological research. While the specific compound "JNJ 303" was not found in publicly available literature, this guide is based on established principles and data from well-characterized T-type calcium channel antagonists such as Z944, TTA-P2, and NNC 55-0396. These protocols and notes are intended to serve as a comprehensive resource for investigating the effects of T-type calcium channel modulation on neuronal network activity.
T-type calcium channels, or low-voltage-activated (LVA) calcium channels, are crucial regulators of neuronal excitability.[1] They play a significant role in shaping neuronal firing patterns, particularly in generating burst firing and pacemaking activity.[1][2] Their involvement in various neurological disorders, including epilepsy and neuropathic pain, makes them a key target for drug discovery. MEA technology offers a powerful platform to study the functional effects of compounds on neuronal networks in vitro, providing insights into changes in firing rate, bursting behavior, and network synchrony.
Mechanism of Action: T-Type Calcium Channel Blockade
T-type calcium channels are voltage-gated ion channels that open in response to small depolarizations of the cell membrane, allowing an influx of calcium ions.[1][2] This calcium influx contributes to the depolarization of the neuron, bringing it closer to the threshold for firing an action potential. A key characteristic of T-type channels is their "window current," a range of membrane potentials where a small fraction of channels can remain open, contributing to the resting membrane potential and tonic firing.
T-type calcium channel blockers act by physically occluding the channel pore or by stabilizing the inactivated state of the channel, thereby preventing the influx of calcium. This leads to a reduction in neuronal excitability, a decrease in the likelihood of burst firing, and an overall dampening of neuronal network activity.
Quantitative Data Summary
The following table summarizes the effects of representative T-type calcium channel blockers on neuronal activity as measured by electrophysiological methods. This data is synthesized from multiple sources to provide a comparative overview.
| Compound | Target(s) | IC₅₀ | Cell Type | Key Electrophysiological Effects | Reference(s) |
| Z944 | Pan T-type (Caᵥ3.1, 3.2, 3.3) | 50-160 nM | Rat Lamina I Spinal Neurons | Blocks low-threshold T-type current; Attenuates action potential firing rates. | [3][4] |
| TTA-P2 | Pan T-type (Caᵥ3.1, 3.2, 3.3) | 22 nM (native thalamic neurons) | Rat Thalamocortical and Reticular Thalamic Neurons | Abolishes low-threshold Ca²⁺ potential-dependent high-frequency burst firing; No effect on tonic firing. | [5] |
| NNC 55-0396 | T-type (primarily Caᵥ3.1) | 6.8 µM | Rat Anterior Cingulate Cortex Pyramidal Cells | Reduces frequency of action potentials and burst events. | [1][6] |
| Mibefradil | T-type and L-type Ca²⁺ channels | 0.25 µM (for Caᵥ3.2) | Recombinant cell lines | Potent blocker of Caᵥ3.2-mediated Ca²⁺ influx. | [7] |
Experimental Protocols
This section provides a detailed methodology for assessing the impact of a T-type calcium channel blocker on primary rodent cortical neurons using a multi-electrode array system.
MEA Plate Preparation and Neuronal Cell Culture
-
MEA Plate Coating:
-
Aseptically coat the surface of each well of a multi-well MEA plate (e.g., Axion BioSystems CytoView MEA) with a 5 µL droplet of Poly-D-Lysine (PDL) solution.
-
Incubate the plates at 37°C for at least 1 hour.
-
Aspirate the PDL solution and wash the wells three times with sterile deionized water.
-
Allow the plates to dry completely in a sterile environment.
-
-
Primary Neuronal Cell Plating:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat pups following established protocols.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the cells in appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin) to the desired plating density (e.g., 1 x 10⁵ cells/well).
-
Plate the cell suspension onto the center of each well of the coated MEA plate.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Culture Maintenance:
-
Perform a half-medium change every 2-3 days.
-
Allow the neuronal network to mature for at least 14 days in vitro (DIV) before conducting experiments, monitoring for the development of spontaneous, synchronized network activity.
-
MEA Recording and Drug Application
-
Baseline Recording:
-
Place the MEA plate on the recording platform of the MEA system (e.g., Axion Maestro) and allow the culture to acclimate for at least 5 minutes.
-
Record baseline spontaneous neuronal activity for 10-20 minutes. Key parameters to monitor include mean firing rate, burst frequency, burst duration, and network synchrony.
-
-
Compound Preparation and Application:
-
Prepare stock solutions of the T-type calcium channel blocker in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of the compound in pre-warmed culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects neuronal activity (typically ≤ 0.1%).
-
Gently add the compound dilutions directly to the cell culture medium in the MEA wells. It is recommended to add a small volume of a more concentrated solution to minimize disturbance to the culture.
-
-
Post-Dosing Recording:
-
Immediately after compound application, begin recording neuronal activity.
-
Record for a sufficient duration to capture the full effect of the compound. This may range from 30 minutes to several hours, depending on the compound's kinetics. It is advisable to take recordings at multiple time points (e.g., 30 min, 1 hour, 2 hours).
-
-
Data Analysis:
-
Use the MEA system's software (e.g., Axion AxIS Navigator) to detect and analyze spikes and bursts.
-
Export key metrics such as weighted mean firing rate, burst count, and synchrony index.
-
Normalize the post-dosing data to the baseline recording for each well to determine the percentage change in activity.
-
Generate dose-response curves to determine the IC₅₀ of the compound for different electrophysiological parameters.
-
Visualizations
Signaling Pathway of T-Type Calcium Channel Blockade
Caption: T-type calcium channel signaling and inhibition.
Experimental Workflow for MEA-Based Drug Screening
Caption: MEA experimental workflow for drug screening.
Logical Relationship: T-Type Channel Modulation and Neuronal Network Activity
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Best practices for in vitro neural assays on the Maestro MEA system | Axion Biosystems [axionbiosystems.com]
- 4. The T-type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujifilmcdi.com [fujifilmcdi.com]
Troubleshooting & Optimization
Troubleshooting JNJ 303 solubility issues in aqueous buffer
Topic: Troubleshooting JNJ-38877605 Solubility Issues in Aqueous Buffer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-38877605. Given its physicochemical properties, JNJ-38877605 presents significant solubility challenges in aqueous solutions. Following the correct preparation protocols is critical for experimental success.
Troubleshooting Guide
Q1: My JNJ-38877605 powder will not dissolve after adding my aqueous buffer (e.g., PBS, Tris). What am I doing wrong?
A1: JNJ-38877605 is practically insoluble in water and aqueous buffers.[1][2] Direct dissolution in buffers like PBS or cell culture media will result in compound precipitation or suspension, not a true solution. The correct method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous experimental medium.
Q2: I dissolved JNJ-38877605 in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic stock is rapidly diluted into an aqueous solution where it is poorly soluble. This can be caused by several factors:
-
Final Concentration Too High: The final concentration of JNJ-38877605 in your aqueous medium may have exceeded its solubility limit.
-
Improper Dilution Technique: Adding a small volume of cold DMSO stock directly into a large volume of aqueous buffer can cause rapid solvent exchange and immediate precipitation.[3]
-
High Final DMSO Concentration: While DMSO aids solubility, final concentrations above 0.5% can be toxic to cells and may not be sufficient to keep the compound in solution at higher concentrations.[3][4]
To prevent precipitation, follow this recommended protocol:
-
Warm the Aqueous Medium: Pre-warm your cell culture medium or buffer to 37°C.[3]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO.
-
Dilute into Medium Dropwise with Vortexing: While gently vortexing or swirling the pre-warmed medium, add the DMSO stock drop-by-drop. This gradual introduction helps prevent localized high concentrations that lead to precipitation.[3]
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize both solubility issues and cellular toxicity.[3]
Experimental Protocols
Protocol 1: Preparation of JNJ-38877605 Stock and Working Solutions
This protocol describes the standard method for preparing JNJ-38877605 for in vitro experiments.
Materials:
-
JNJ-38877605 powder (Molecular Weight: 377.35 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Briefly centrifuge the vial of JNJ-38877605 powder to ensure all solid is at the bottom.
-
To prepare a 10 mM stock, add 265 µL of DMSO per 1 mg of JNJ-38877605 powder.
-
Vortex thoroughly. The use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution (Example: 1 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM JNJ-38877605 stock solution.
-
Option A (Direct Dilution): Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed medium. Add the stock dropwise while gently swirling the medium. This yields a final concentration of 1 µM with 0.01% DMSO.
-
Option B (Serial Dilution): For higher final concentrations or sensitive applications, first prepare an intermediate dilution (e.g., 100 µM) in the pre-warmed medium. Then, use this intermediate solution to make the final dilutions.
-
Gently mix the final solution and visually inspect for any signs of precipitation before use.
-
Protocol 2: Determining Maximum Soluble Concentration
If you need to work at the highest possible concentration without precipitation, you must determine this empirically.
Procedure:
-
Prepare a series of dilutions of your JNJ-38877605 DMSO stock in your target aqueous buffer (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM). Keep the final DMSO percentage constant and low (e.g., 0.1%).
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Visually inspect for cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[3]
-
For a more quantitative measure, you can read the absorbance of the solutions at a high wavelength (e.g., 600 nm) in a plate reader. An increase in absorbance over time indicates precipitation.[3]
-
The highest concentration that remains clear is the maximum working soluble concentration for your specific conditions.
Data Presentation
Table 1: Solubility of JNJ-38877605 in Various Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffer (e.g., PBS) | Insoluble | Direct dissolution is not feasible. |
| Water | Insoluble[1][2] | Predicted water solubility is approximately 0.0115 mg/mL, but practically it is considered insoluble for lab use. |
| Ethanol | Insoluble[1] | One vendor notes solubility of ≥3.25 mg/mL with sonication, but others list it as insoluble.[2] |
| DMSO | ≥18.85 to 50 mg/mL | Solubility varies by supplier.[1][2] Using fresh, anhydrous DMSO and sonication is recommended for higher concentrations.[1] |
Frequently Asked Questions (FAQs)
Q3: What is JNJ-38877605 and what is its mechanism of action?
A3: JNJ-38877605 is a potent and selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase, with an IC₅₀ of approximately 4 nM.[5] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell proliferation, survival, motility, and invasion.[6][7] Aberrant activation of this pathway is implicated in many cancers. JNJ-38877605 blocks the phosphorylation of c-Met, thereby inhibiting downstream signaling cascades like the PI3K/Akt and MAPK pathways.[6][8]
Q4: Are there any critical safety or experimental considerations I should be aware of?
A4: Yes. The clinical development of JNJ-38877605 was halted due to species-specific renal toxicity observed in humans and rabbits, but not in rats or dogs.[5][9] This toxicity is caused by the formation of highly insoluble metabolites (M1/3 and M5/6) generated by the aldehyde oxidase enzyme, which leads to crystal formation in the kidneys.[5][9] Researchers should consider this when choosing animal models for in vivo studies, as rabbits and species with similar metabolic profiles may show toxicity that could confound experimental results.
Q5: What is the recommended final concentration of DMSO for in vitro assays?
A5: The final concentration of DMSO should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but for sensitive cell lines or long-term assays, it is best to keep the concentration at or below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Visualizations
Caption: A workflow for troubleshooting JNJ-38877605 precipitation issues.
Caption: Experimental workflow for preparing JNJ-38877605 solutions.
Caption: Inhibition of the c-Met pathway by JNJ-38877605.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNJ-303 for Electrophysiology Recordings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using JNJ-303 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
What is the primary target of JNJ-303?
JNJ-303 is a potent and selective blocker of the slow component of the delayed rectifier potassium current, IKs.[1][2][3] The ion channel responsible for IKs is formed by the co-assembly of the pore-forming α-subunit Kv7.1 (encoded by the KCNQ1 gene) and the ancillary β-subunit KCNE1.[3]
What is the reported IC50 of JNJ-303 for IKs?
The reported IC50 value for JNJ-303 blockade of IKs is approximately 64 nM.[1][2][3]
Is JNJ-303 selective for IKs?
Yes, JNJ-303 displays high selectivity for IKs over other cardiac ion channels at typical working concentrations. Higher concentrations are required to see effects on other channels.[1]
Is there any information on JNJ-303 blocking Kv1.3 channels?
Currently, there is no published scientific literature detailing the activity or IC50 of JNJ-303 on Kv1.3 channels. While Kv1.3 channels are a significant target in immunology and autoimmune diseases, JNJ-303 is characterized as a specific IKs blocker.[4]
How should I prepare a stock solution of JNJ-303?
JNJ-303 is soluble in dimethyl sulfoxide (DMSO).[3] For example, you can dissolve it in fresh, high-quality DMSO to a stock concentration of 10 mM or 25 mM.[1] It is recommended to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[2]
What is a good starting concentration for my experiments?
For studying IKs, a starting concentration in the range of 100-300 nM is recommended, which is slightly above the IC50. Some studies have used concentrations up to 1 µM.[3] It is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and cell type.
Data Presentation
Table 1: JNJ-303 Potency and Selectivity
| Target Ion Channel | Current | Reported IC50 | Reference |
| Kv7.1/KCNE1 | IKs | 64 nM | [1][2][3] |
| Nav1.5 | INa | 3.3 µM | [1] |
| Cav1.2 | ICa | >10 µM | [1] |
| Kv4.3 | Ito | 11.1 µM | [1] |
| hERG (Kv11.1) | IKr | 12.6 µM | [1] |
Experimental Protocols
Protocol 1: Recording IKs Currents and Application of JNJ-303
This protocol is a general guideline for whole-cell patch-clamp recording of IKs currents from a heterologous expression system (e.g., CHO or HEK cells) stably expressing Kv7.1 and KCNE1.
Cell Preparation:
-
Culture cells expressing Kv7.1/KCNE1 channels in your preferred medium.
-
On the day of the experiment, dissociate cells using a gentle enzymatic solution (e.g., TrypLE™ Express).
-
Resuspend the cells in the external recording solution and plate them on glass coverslips in a recording chamber.
-
Allow cells to adhere for at least 15-20 minutes before starting recordings.
Solutions:
-
Internal Solution (Pipette Solution):
-
130 mM KCl
-
1 mM MgCl2
-
5 mM MgATP
-
10 mM HEPES
-
5 mM EGTA
-
Adjust pH to 7.2 with KOH
-
Filter sterilize (0.22 µm filter) before use.
-
-
External Solution (Bath Solution):
-
137 mM NaCl
-
4 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
10 mM D-glucose
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH
-
Filter sterilize (0.22 µm filter) before use.
-
Electrophysiology:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit IKs currents, apply a depolarizing voltage step to +40 mV for 2-5 seconds, followed by a repolarizing step to -40 mV to record tail currents.
-
Ensure a stable baseline recording for several minutes before applying JNJ-303.
-
Prepare working concentrations of JNJ-303 by diluting the DMSO stock into the external solution. Ensure the final DMSO concentration is low (ideally ≤0.1%) to minimize solvent effects.
-
Perfuse the recording chamber with the JNJ-303 containing external solution until a steady-state block is achieved.
Protocol 2: General Protocol for Recording Kv1.3 Currents
As there is no specific data on using JNJ-303 for Kv1.3, this protocol is a general guideline for recording Kv1.3 currents, which can be adapted for testing novel compounds. This protocol is suitable for cell lines like CHO or Ltk- cells transiently or stably expressing human Kv1.3.[5][6]
Solutions:
-
Internal Solution (Pipette Solution):
-
130 mM KCl
-
1 mM MgCl2
-
5 mM MgATP
-
10 mM HEPES
-
5 mM EGTA
-
Adjust pH to 7.2 with KOH
-
Filter sterilize (0.22 µm filter) before use.
-
-
External Solution (Bath Solution):
-
137 mM NaCl
-
4 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
10 mM D-glucose
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH
-
Filter sterilize (0.22 µm filter) before use.
-
Electrophysiology:
-
Use patch pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -80 mV or -90 mV.[6]
-
Elicit Kv1.3 currents by applying depolarizing voltage steps from -80 mV to +60 mV in 20 mV increments for a duration of 200-800 ms.[5]
-
Allow for a sufficient inter-pulse interval (e.g., 5-20 seconds) for the channel to recover from inactivation.[5][7]
-
Record a stable baseline before perfusing with your test compound.
Troubleshooting Guide
Issue: No effect of JNJ-303 is observed.
-
Question: I've applied JNJ-303, but I don't see any change in my recorded currents. What could be the problem?
-
Answer:
-
Confirm Channel Expression: Ensure that the cells you are recording from are indeed expressing functional IKs (Kv7.1/KCNE1) channels. If possible, confirm with a positive control blocker.
-
Concentration: Your concentration of JNJ-303 may be too low. Try a higher concentration or perform a full dose-response curve.
-
Compound Stability: JNJ-303, being hydrophobic, might precipitate out of the aqueous external solution, especially at higher concentrations or if the solution is not freshly prepared. Visually inspect your working solution for any signs of precipitation. Consider using a carrier protein like BSA (0.1%) in your external solution to improve solubility.
-
Perfusion System: Check if your perfusion system is working correctly and delivering the compound to the recording chamber efficiently. Ensure there are no air bubbles in the perfusion lines.
-
Issue: The recording is unstable after applying JNJ-303.
-
Question: My seal becomes unstable, or the cell dies shortly after I apply JNJ-303. Why is this happening?
-
Answer:
-
DMSO Concentration: A high concentration of the vehicle, DMSO, can be toxic to cells and can destabilize the gigaohm seal. Ensure your final DMSO concentration in the recording solution is as low as possible, ideally not exceeding 0.1%.
-
Compound Precipitation: If the compound precipitates, it can clog the perfusion system and affect the health of the cell.
-
Off-Target Effects: At very high concentrations, JNJ-303 might have off-target effects that could be detrimental to the cell. Refer to the selectivity table and try to use a concentration range that is specific for IKs.
-
Issue: The current runs down over time.
-
Question: Even before applying the drug, the amplitude of my IKs current decreases over time. What can I do?
-
Answer:
-
ATP in Pipette: Ensure that you have ATP in your internal solution (typically 3-5 mM). IKs channels can be sensitive to the metabolic state of the cell, and the absence of ATP can lead to current rundown.
-
Recording Duration: Try to keep the recording duration for each cell as short as is feasible to obtain the necessary data.
-
Cell Health: Only use healthy-looking, non-passaged cells for your experiments.
-
Visualizations
Caption: Signaling pathway of T-cell activation involving the Kv1.3 channel.
Caption: Experimental workflow for optimizing JNJ-303 concentration.
Caption: Logical workflow for troubleshooting common electrophysiology issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. bsys.ch [bsys.ch]
- 6. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
JNJ-38877605 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of JNJ-38877605, a potent and selective c-Met inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store JNJ-38877605 powder?
For long-term storage, JNJ-38877605 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: What are the recommended storage conditions for JNJ-38877605 in solvent?
Stock solutions of JNJ-38877605 should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Some suppliers recommend storing at -80°C for up to 2 years and -20°C for up to 1 year.[2]
Q3: In which solvents is JNJ-38877605 soluble?
JNJ-38877605 is soluble in DMSO.[3][4] For in vivo applications, various solvent systems have been used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[2]
Q4: I observed precipitation when preparing my JNJ-38877605 solution. What should I do?
If precipitation occurs during the preparation of a JNJ-38877605 solution, gentle heating and/or sonication can be used to aid dissolution.[2] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
This may be related to the formation of insoluble metabolites of JNJ-38877605, a known issue that led to the termination of its clinical development due to renal toxicity.[5][6] These insoluble metabolites are formed through the action of aldehyde oxidase.[6]
Best Practices to Mitigate Insoluble Metabolite Formation in Vitro:
-
Species Consideration: Be aware that the formation of these metabolites is species-specific, with humans and rabbits showing higher levels compared to rats and dogs.[5][6] This is important when using liver fractions (e.g., S9) or hepatocytes from different species in your experiments.
-
Use of Aldehyde Oxidase Inhibitors: Consider the use of an aldehyde oxidase inhibitor, such as quercetin, in your in vitro experiments to minimize the formation of insoluble metabolites.[1]
-
Incubation Time: Minimize the incubation time of JNJ-38877605 with cellular or subcellular preparations that have high aldehyde oxidase activity.
-
Monitor for Precipitation: Visually inspect your experimental media for any signs of precipitation, especially during longer incubation periods.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for JNJ-38877605
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][3] |
| 4°C | Up to 2 years[1][4] | |
| In Solvent | -80°C | Up to 2 years[2] |
| -20°C | Up to 1 month[1][3] |
Table 2: Solubility of JNJ-38877605
| Solvent | Concentration |
| DMSO | ≥ 30 mg/mL[4] |
Experimental Protocols
Protocol: Inhibition of c-Met Phosphorylation in A549 Cells
This protocol details a Western blot experiment to assess the inhibition of c-Met phosphorylation by JNJ-38877605 in the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
JNJ-38877605
-
DMSO (anhydrous)
-
Recombinant Human HGF
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture A549 cells in DMEM/F-12 medium until they reach 70-80% confluency.
-
Prepare a 10 mM stock solution of JNJ-38877605 in anhydrous DMSO.
-
Treat the cells with the desired concentrations of JNJ-38877605 (e.g., 0.1, 0.5, 1 µM) for 24 hours. Include a DMSO vehicle control.
-
Thirty minutes prior to cell lysis, stimulate the cells with 50 ng/mL of recombinant human HGF.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an ECL substrate.
-
Visualizations
Caption: c-Met signaling pathway and inhibition by JNJ-38877605.
Caption: Western blot workflow for assessing c-Met inhibition.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Understanding the Adrenergic Dependence of JNJ-303 Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental use of JNJ-303, a potent and selective blocker of the slow delayed rectifier potassium current (IKs). A key characteristic of JNJ-303's action in many experimental models is its reliance on adrenergic stimulation to elicit significant effects on cardiac repolarization. This guide will delve into the scientific basis for this observation and provide practical advice for researchers.
Frequently Asked Questions (FAQs)
Q1: Why is adrenergic stimulation required to observe the full effect of JNJ-303 on action potential duration (APD)?
A1: The prominent effect of JNJ-303 on APD in the presence of adrenergic stimulation is directly linked to the physiological regulation of its target, the IKs channel. The IKs current, conducted by the KCNQ1/KCNE1 channel complex, is a key component of cardiac repolarization, particularly during periods of increased heart rate and sympathetic tone.
Under baseline conditions, the contribution of the IKs current to the overall repolarization process is relatively modest. However, β-adrenergic stimulation, mimicked experimentally by agonists like isoproterenol (ISO), activates a signaling cascade that significantly enhances the IKs current.[1][2][3] This amplification of IKs makes it a more critical player in shaping the action potential. Consequently, when JNJ-303 is applied under these conditions, it blocks a much larger current, leading to a more substantial prolongation of the APD.[1][2] Studies have shown that JNJ-303 alone may not significantly increase APD, but in the presence of isoproterenol, a significant prolongation is observed.[1][4]
Q2: What is the signaling pathway through which adrenergic stimulation enhances the IKs current?
A2: β-adrenergic stimulation initiates a well-defined signaling cascade within cardiac myocytes. The binding of an agonist (e.g., norepinephrine, or experimentally, isoproterenol) to β-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates the KCNQ1 subunit of the IKs channel.[3] This phosphorylation event enhances the channel's activity, resulting in an increased potassium efflux and a shortening of the action potential duration to accommodate higher heart rates.
Q3: In which experimental models is the adrenergic dependence of JNJ-303's effects most pronounced?
A3: The necessity of adrenergic stimulation to unmask the effects of JNJ-303 has been observed in various preclinical models, including:
-
Isolated Cardiac Myocytes: In both murine atrial and ventricular cells, β-adrenergic stimulation with isoproterenol is used prior to recording action potentials and IKs currents to study the effects of JNJ-303.[5]
-
Ex vivo Heart Preparations: Studies using optical mapping in human ventricular tissue have demonstrated that β-adrenergic stimulation with isoproterenol significantly augments the effect of the IKs blocker JNJ-303.[1][2]
-
In vivo Animal Models: In anesthetized dog models, while JNJ-303 alone can prolong the QTc interval, the induction of more severe arrhythmic events like Torsade de Pointes (TdP) often requires a combination of IKs inhibition with enhanced inotropy or other stressors that increase sympathetic tone.[6][7]
Troubleshooting Guide
Problem: I am not observing a significant effect of JNJ-303 on action potential duration in my cardiac myocyte preparation.
| Possible Cause | Troubleshooting Step |
| Lack of Adrenergic Stimulation | The contribution of IKs to repolarization at baseline is minimal. Ensure that your experimental protocol includes a β-adrenergic agonist like isoproterenol (typically 10 µM) to enhance the IKs current before applying JNJ-303.[5] |
| Incorrect JNJ-303 Concentration | Verify the concentration of your JNJ-303 stock solution and the final concentration in your experimental buffer. The IC50 for JNJ-303 is approximately 64 nM.[4][5][8][9][10] |
| Cell Type or Species Differences | The density and regulation of IKs channels can vary between different cardiac cell types (e.g., epicardial vs. endocardial) and across species.[1][2] The effect of JNJ-303 might be less pronounced in models with lower IKs expression. For instance, JNJ-303 is not an effective IKs inhibitor of zebrafish Kv7.1/KCNE1 currents.[11] |
| Run-down of IKs Current | Over the course of a whole-cell patch-clamp experiment, ion channel currents can "run down." Ensure your recordings are stable before drug application and consider using a perforated patch technique to better preserve the intracellular environment. |
Problem: JNJ-303 is causing unexpected off-target effects at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Loss of Selectivity | While JNJ-303 is highly selective for IKs, at much higher concentrations, it may exhibit effects on other cardiac ion channels. It is crucial to use the lowest effective concentration to maintain selectivity. |
| Confounding Effects of Adrenergic Stimulation | Adrenergic stimulation itself modulates multiple ion channels in the heart, not just IKs.[12][13] Carefully design your control experiments to dissect the effects of JNJ-303 from the broader consequences of adrenergic stimulation. |
Quantitative Data Summary
Table 1: In Vitro Potency of JNJ-303
| Parameter | Value | Reference |
| IC50 for IKs (KCNQ1/KCNE1) | 64 nM | [4][5][8][9][10] |
| IC50 for IKr | 12.6 µM | [9][10] |
| IC50 for INa | 3.3 µM | [9][10] |
| IC50 for ICa | >10 µM | [9][10] |
| IC50 for Ito | 11.1 µM | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Isolated Cardiac Myocytes
-
Cell Isolation: Isolate atrial or ventricular myocytes from the desired animal model using established enzymatic digestion protocols.
-
Adrenergic Stimulation: Prior to recording, incubate the isolated myocytes with a β-adrenergic agonist, such as 10 µM Isoproterenol (ISO), for a specified period (e.g., 1-2 hours) at 37°C.[5]
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure action potentials or specific ion channel currents.
-
JNJ-303 Application: After establishing a stable baseline recording in the presence of the adrenergic agonist, perfuse the cells with the desired concentration of JNJ-303.
-
Data Analysis: Measure changes in action potential duration (e.g., APD90) or the inhibition of the IKs current.
Visualizations
Caption: β-Adrenergic signaling pathway leading to IKs channel modulation.
Caption: Experimental workflow for observing JNJ-303 effects.
Caption: Logical relationship for JNJ-303's adrenergic dependence.
References
- 1. β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] β-adrenergic stimulation augments transmural dispersion of repolarization via modulation of delayed rectifier currents IKs and IKr in the human ventricle | Semantic Scholar [semanticscholar.org]
- 3. The molecular mechanisms of adrenergic stimulation in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ 303 | Potassium Channel Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Pharmacological Screening of Kv7.1 and Kv7.1/KCNE1 Activators as Potential Antiarrhythmic Drugs in the Zebrafish Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adrenergic stimulation increases repolarization dispersion and reduces activation-repolarization coupling along the RV endocardium of patients with cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Avoiding off-target effects with JNJ 303 at high concentrations
Welcome to the technical support center for JNJ 303. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and mitigate potential off-target effects, particularly when using this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its primary mechanism of action is the inhibition of the CDK9/Cyclin T1 complex, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in susceptible cancer cell lines.
Q2: What are the known primary off-targets for this compound at elevated concentrations?
A2: While highly selective for CDK9 at nanomolar concentrations, this compound can exhibit inhibitory activity against other kinases at micromolar concentrations. The most well-characterized off-targets include CDK2, GSK3β, and Aurora Kinase A. These off-target activities are concentration-dependent and can lead to confounding experimental results.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: For optimal on-target selectivity in most cell-based assays, we recommend using this compound in the range of 5 nM to 100 nM. Concentrations exceeding 1 µM are likely to engage off-targets and may produce phenotypes that are not solely attributable to CDK9 inhibition. Always perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Troubleshooting Guide: Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound when unexpected or inconsistent results are observed, especially at higher concentrations.
Issue: Observed phenotype is inconsistent with known CDK9 inhibition biology.
Possible Cause: Engagement of one or more off-targets (e.g., CDK2, GSK3β) at high concentrations of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected off-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets, along with recommended concentration ranges for common experimental setups.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| CDK9/Cyclin T1 | 3.5 | Biochemical (Radiometric) |
| CDK2/Cyclin A | 450 | Biochemical (Radiometric) |
| GSK3β | 1,200 | Biochemical (Lanthascreen) |
| Aurora Kinase A | 2,500 | Biochemical (Radiometric) |
Table 2: Recommended Concentration Ranges for this compound
| Experimental System | Recommended Concentration | Notes |
| Biochemical Assays | 0.1 nM - 50 nM | Ideal for assessing direct enzymatic inhibition. |
| Cell-Based Proliferation Assays | 5 nM - 500 nM | Perform a full dose-response (10-point) curve. |
| Target Engagement Assays | 10 nM - 1 µM | Higher concentrations may be needed to saturate the target. |
| In Vivo (Animal Models) | 10-50 mg/kg | Dose may vary based on formulation and animal model. |
Signaling Pathway Diagram
The diagram below illustrates the intended on-target pathway of this compound via CDK9 inhibition and a potential off-target pathway involving CDK2.
Caption: On-target (CDK9) vs. off-target (CDK2) signaling by this compound.
Experimental Protocols
Protocol 1: Western Blot for On-Target CDK9 Engagement
This protocol is used to verify that this compound is engaging its intended target, CDK9, by measuring the phosphorylation of a direct downstream substrate, RNA Polymerase II (RNAPII) at Serine 2.
Materials:
-
Cell line of interest
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total-RNAPII, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 6 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape, and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour in 5% non-fat milk in TBST. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the p-Ser2-RNAPII signal (normalized to total RNAPII or Actin) confirms on-target engagement.
Protocol 2: Orthogonal Inhibitor Comparison Assay
This protocol helps differentiate on-target from off-target effects by comparing the phenotype induced by this compound with that of a structurally unrelated CDK9 inhibitor.
Materials:
-
This compound
-
A structurally distinct, potent CDK9 inhibitor (e.g., "Compound X")
-
Cell line and assay system for the phenotype of interest (e.g., apoptosis assay, cell cycle analysis).
Procedure:
-
Dose-Response: Perform a full 10-point dose-response curve for both this compound and Compound X in your phenotypic assay.
-
Data Analysis: Calculate the IC50 value for the phenotype for both compounds.
-
Target Engagement Correlation: Separately, determine the IC50 for target engagement (p-Ser2-RNAPII inhibition) for both compounds using the Western Blot protocol.
-
Comparison:
-
On-Target Effect: If the phenotypic IC50 for this compound is similar to its target engagement IC50 and also correlates well with the IC50 values (phenotypic and target) of Compound X, the effect is likely on-target.
-
Off-Target Effect: If the phenotypic IC50 for this compound is significantly higher (>10-fold) than its target engagement IC50, or if the phenotype is not replicated by Compound X at equipotent on-target concentrations, an off-target effect is likely.
-
Caption: Logic for comparing orthogonal CDK9 inhibitors.
Technical Support Center: Interpreting Unexpected Results in JNJ-38877605 (JNJ 303) Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results encountered during experiments with the c-Met inhibitor, JNJ-38877605 (JNJ 303).
Frequently Asked Questions (FAQs)
Q1: We observed significant renal toxicity in our animal model after administration of JNJ-38877605. Is this a known effect?
A1: Yes, this is a critical and known species-specific effect of JNJ-38877605. While preclinical studies in rats and dogs did not show renal toxicity, Phase I clinical trials in humans revealed mild to recurrent renal toxicity even at sub-therapeutic doses.[1][2] This toxicity is due to the formation of insoluble metabolites (M1/3 and M5/6) by the enzyme aldehyde oxidase.[1][2][3] This metabolic pathway is prominent in humans and rabbits, but not in rats and dogs, leading to the accumulation of crystal-forming metabolites in the kidneys of susceptible species.[1][2][3] Therefore, if you are using a species other than rats or dogs, particularly rabbits, or are seeing unexpected in vivo toxicity, it is highly likely to be related to this metabolic issue. The further clinical development of JNJ-38877605 was terminated due to this finding.[1][2]
Q2: Our in vitro experiments show a discrepancy between the concentration of JNJ-38877605 required to inhibit c-Met phosphorylation and the concentration needed to see a significant anti-proliferative effect. Why might this be?
A2: This phenomenon can be attributed to several factors related to the complexity of c-Met signaling and potential off-target effects. Studies with other c-Met inhibitors have shown that the anti-tumor activity may not solely rely on c-Met inhibition.[4][5] For instance, some c-Met inhibitors have demonstrated anti-proliferative effects through non-MET-targeting mechanisms.[4][5] It is also possible that the specific cell line you are using has compensatory signaling pathways that are activated upon c-Met inhibition, thus requiring higher concentrations of the inhibitor to achieve a cytotoxic or cytostatic effect.
Q3: We are not observing the expected inhibition of downstream signaling pathways (e.g., Akt, MAPK) despite seeing inhibition of c-Met phosphorylation with JNJ-38877605. What could be the reason?
A3: The c-Met signaling pathway is not a simple linear cascade and can interact with other receptor tyrosine kinase (RTK) signaling pathways.[6] The downstream pathways you are investigating, such as PI3K/Akt and Ras/MAPK, are common nodes for many growth factor receptors.[6] It is possible that in your experimental model, these pathways are being sustained by other activated RTKs, leading to a lack of response to c-Met inhibition alone. The interplay between c-Met and other receptors like EGFR has been shown to mediate resistance to targeted therapies.[7]
Q4: The anti-tumor effect of JNJ-38877605 in our cell culture experiments is highly dependent on the concentration of Hepatocyte Growth Factor (HGF) we use. Is this normal?
A4: Yes, this is a well-documented phenomenon. The activity of c-Met inhibitors can be significantly influenced by the concentration of its ligand, HGF.[8][9] Preclinical studies often use high, non-physiological concentrations of HGF (e.g., 50 ng/mL), which may not accurately reflect the in vivo tumor microenvironment where HGF levels are typically much lower (0.4 to 0.8 ng/mL).[8][9] You may observe potent inhibition at high HGF concentrations, but this effect may be lost at more physiologically relevant HGF levels.[8][9] It is crucial to consider the HGF concentration in your experimental design to better predict in vivo efficacy.
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity
Symptoms:
-
Signs of renal distress in animal models (e.g., changes in urine output, weight loss, elevated serum creatinine).
-
Histopathological findings of crystal formation, inflammation, or degenerative changes in the kidneys.[1][2]
Possible Cause:
-
Species-specific metabolism of JNJ-38877605 by aldehyde oxidase leading to the formation of insoluble, nephrotoxic metabolites.[1][2][3] This is expected in humans and rabbits.[1][2]
Troubleshooting Steps:
-
Confirm the Species: Verify the species of your animal model. Toxicity is expected in rabbits but not in rats or dogs.[1]
-
Analyze Metabolites: If possible, perform pharmacokinetic and metabolite analysis on plasma and urine samples to detect the presence of the M1/3 and M5/6 metabolites.[1]
-
Histopathology: Conduct a thorough histopathological examination of the kidneys from affected animals to look for the characteristic crystal formation.[1][3]
-
Consider Alternative Models: If your research goals allow, consider using a species known to be resistant to this specific toxicity, such as rats or dogs.
Issue 2: Lack of In Vitro Efficacy Despite c-Met Expression
Symptoms:
-
JNJ-38877605 does not inhibit cell proliferation or induce apoptosis in a c-Met expressing cancer cell line at expected concentrations.
-
Inhibition of c-Met phosphorylation does not translate to downstream signaling inhibition or a biological effect.
Possible Causes:
-
The cancer cell line may not be dependent on the c-Met signaling pathway for survival and proliferation ("oncogene addiction").[10]
-
Activation of compensatory or bypass signaling pathways.[6][7]
-
The experimental conditions, particularly HGF concentration, are not optimal for observing the inhibitory effect.[8][9]
-
Potential for off-target effects of the inhibitor being the primary driver of efficacy in other, more sensitive cell lines.[4][5]
Troubleshooting Steps:
-
Assess Pathway Activation: Confirm that the c-Met pathway is not only expressed but also activated (phosphorylated) in your cell line under baseline conditions or upon HGF stimulation.[8]
-
Titrate HGF Concentration: Perform experiments at varying HGF concentrations, including physiological levels (0.4-0.8 ng/mL) and higher concentrations (25-50 ng/mL), to determine the HGF-dependency of the inhibitor's effect.[9]
-
Profile Other RTKs: Use antibody arrays or western blotting to investigate the activation status of other major RTKs (e.g., EGFR, HER2, VEGFR) in your cell line. This can help identify potential bypass signaling mechanisms.
-
Combination Therapy: Consider experiments combining JNJ-38877605 with inhibitors of other signaling pathways (e.g., MEK or PI3K inhibitors) to investigate synergistic effects and overcome resistance.
Data Presentation
Table 1: In Vitro Activity of JNJ-38877605
| Parameter | Value | Reference |
| c-Met IC50 | 4 nM | [11][12] |
| Selectivity | >600-fold for c-Met over 200 other kinases | [11][12] |
Table 2: In Vivo Experimental Data for JNJ-38877605
| Animal Model | Cell Line | Dosage | Observed Effect | Reference |
| Mice | GTL16 xenografts | 40 mg/kg/day (oral) for 72 hours | Significant decrease in plasma IL-8 and GROα; >50% reduction in uPAR | [11][12] |
| Mice | Tumor xenografts | 50 mg/kg (oral) once daily for 13 days | Counteracted radiation-induced invasiveness, promoted apoptosis | [12] |
Experimental Protocols
Western Blot Analysis of c-Met Pathway Activation
-
Cell Culture and Treatment: Plate cancer cells (e.g., GTL16, MKN45, A549) and allow them to adhere overnight. Serum-starve the cells for 24 hours.
-
Stimulation and Inhibition: Pre-treat cells with desired concentrations of JNJ-38877605 or DMSO (vehicle control) for 1-2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nu/nu female mice).[11]
-
Cell Implantation: Subcutaneously inoculate cancer cells (e.g., GTL16) into the flank of the mice.[11]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer JNJ-38877605 orally at the desired dose (e.g., 40 mg/kg/day).[11][12]
-
Monitoring: Monitor tumor growth using calipers. At the end of the study, collect blood samples for analysis of biomarkers (e.g., IL-8, GROα, uPAR) and harvest tumors for further analysis (e.g., immunohistochemistry).[11][12]
Mandatory Visualization
Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Caption: Troubleshooting workflow for unexpected results in JNJ-303 experiments.
Caption: Logical relationship of species-specific renal toxicity of JNJ-38877605.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 7. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
How to control for JNJ 303 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator, JNJ-39393406, in their experiments. Proper vehicle control is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for JNJ-39393406 in preclinical experiments?
A1: JNJ-39393406 is soluble in Dimethyl Sulfoxide (DMSO)[1]. For in vivo studies, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with a physiologically compatible vehicle such as saline or corn oil. The final concentration of DMSO should be kept to a minimum, typically below 1-5%, to avoid confounding vehicle effects. For in vitro studies, direct dissolution in DMSO followed by dilution in the appropriate cell culture medium is standard.
Q2: Why is a vehicle control group essential when working with JNJ-39393406?
A2: A vehicle control group is crucial because the vehicle itself can have biological effects[2][3]. For instance, DMSO, a common solvent for JNJ-39393406, can influence cell proliferation and other physiological processes[4]. The vehicle control group, which receives the same vehicle solution without the active compound, allows researchers to distinguish the effects of JNJ-39393406 from any effects caused by the vehicle.
Q3: What are the key considerations when preparing the vehicle for JNJ-39393406?
A3: Key considerations include:
-
Solubility: Ensure JNJ-39393406 is fully dissolved in the initial solvent (e.g., DMSO) before dilution.
-
Final Concentration of Co-solvents: Keep the percentage of organic co-solvents like DMSO as low as possible in the final formulation to minimize toxicity and off-target effects.
-
pH and Osmolality: For in vivo studies, ensure the final vehicle solution is pH-neutral and iso-osmotic to prevent irritation and physiological stress at the injection site.
-
Stability: Prepare fresh vehicle and drug solutions for each experiment to ensure stability and prevent degradation.
Q4: How can I be sure that the observed effects are due to JNJ-39393406 and not the vehicle?
A4: Comparing the results from your JNJ-39393406-treated group to a vehicle-only control group is the primary way to attribute the effects to the compound. Statistical analysis should show a significant difference between the drug-treated group and the vehicle control group. Additionally, including a naive (untreated) control group can sometimes help to understand the baseline response.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results in the JNJ-39393406 treated group. | 1. Vehicle Effects: The vehicle itself may be causing biological effects that are masking or altering the action of JNJ-39393406. 2. Compound Precipitation: JNJ-39393406 may not be fully soluble in the final vehicle, leading to inaccurate dosing. | 1. Optimize Vehicle Composition: Lower the final concentration of DMSO. Consider alternative co-solvents if compatible. Run a pilot study with just the vehicle to observe its effects. 2. Check Solubility: Visually inspect the solution for any precipitate. Prepare the solution fresh before each experiment and consider gentle warming or vortexing to aid dissolution. |
| High variability within the vehicle control group. | 1. Vehicle Instability: The vehicle components may be separating or degrading over time. 2. Inconsistent Administration: Variations in injection volume or technique. | 1. Fresh Preparation: Always prepare the vehicle solution fresh. 2. Standardize Procedures: Ensure all researchers are using the same, standardized protocol for vehicle administration. |
| Signs of toxicity (e.g., weight loss, lethargy) in both vehicle and treated groups. | 1. High Concentration of Co-solvent: The concentration of DMSO or another co-solvent may be too high, causing systemic toxicity. | 1. Reduce Co-solvent Concentration: Lower the percentage of the co-solvent in the final vehicle formulation. Refer to literature for tolerated concentrations in your specific animal model and administration route. |
Experimental Protocols
In Vivo Vehicle Preparation and Administration (Rodent Model)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
JNJ-39393406 powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, amber-colored vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final dosing solution needed and the required concentration of JNJ-39393406.
-
Initial Dissolution: In a sterile amber vial, weigh the required amount of JNJ-39393406. Add a minimal volume of DMSO to completely dissolve the powder. For example, to achieve a final DMSO concentration of 1%, you would first dissolve the compound in a volume of DMSO that is 1/100th of your final total volume.
-
Vortexing: Gently vortex the solution until the JNJ-39393406 is fully dissolved and no particulate matter is visible.
-
Dilution: Slowly add the sterile saline to the DMSO concentrate while gently vortexing to reach the final desired volume and concentration.
-
Vehicle Control Preparation: In a separate sterile amber vial, prepare the vehicle control by mixing the same final concentration of DMSO with sterile saline (e.g., 1% DMSO in saline).
-
Administration: Administer the prepared JNJ-39393406 solution and the vehicle control solution to the respective animal groups using the same route, volume, and injection speed.
Data Presentation: Example Vehicle Formulations for Triazole-Based Compounds
| Compound Type | Vehicle Composition | Route of Administration | Species |
| Triazole Antifungals | DMSO, Saline | Intravenous | Mouse |
| Novel Triazole Derivatives | DMSO, Polyethylene Glycol (PEG), Saline | Intraperitoneal | Rat |
| JNJ-39393406 (Hypothetical) | 1% DMSO in 0.9% Saline | Subcutaneous | Mouse |
Visualizations
Signaling Pathway of JNJ-39393406
Caption: JNJ-39393406 acts as a positive allosteric modulator of the α7 nAChR.
Experimental Workflow for Vehicle Control
References
- 1. JNJ-39393406 - Ace Therapeutics [acetherapeutics.com]
- 2. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uk.investing.com [uk.investing.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Minimizing JNJ 303 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing precipitation of the c-Met inhibitor JNJ-38877605 (JNJ 303) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605 (this compound) and what is its mechanism of action?
JNJ-38877605 is an orally active and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1][2] It demonstrates high selectivity for c-Met over a wide range of other kinases.[1][2] The c-Met pathway is crucial in cell proliferation, survival, and growth. JNJ-38877605 functions by inhibiting the phosphorylation of the c-Met receptor, thereby blocking downstream signaling pathways involved in tumorigenesis and other diseases.[1][3]
Q2: Why does this compound precipitate in my cell culture medium?
This compound has very low aqueous solubility.[4] Precipitation in aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium.
Q3: What are the known solubility properties of this compound?
This compound is practically insoluble in water but is soluble in DMSO and to a lesser extent, in ethanol.[2][5] It's important to note that moisture-absorbing DMSO can reduce its solubility, so using fresh, anhydrous DMSO is recommended.[2]
Q4: Are there any known metabolites of this compound that are also insoluble?
Yes, and this is a critical consideration. Clinical studies with JNJ-38877605 were halted due to renal toxicity caused by the formation of species-specific insoluble metabolites.[6][7] These metabolites, generated by the enzyme aldehyde oxidase, were found to precipitate and form crystals in the kidneys of humans and rabbits.[6][7][8] While this is an in vivo observation, it underscores the compound's and its derivatives' propensity for insolubility.
Troubleshooting Guide: Minimizing this compound Precipitation
Problem: I observed a precipitate or cloudiness in my cell culture medium after adding this compound.
This guide provides a step-by-step approach to troubleshoot and minimize this compound precipitation in your experiments.
Step 1: Review Your Stock Solution Preparation
-
Possible Cause: The initial stock solution was not fully dissolved.
-
Solution: Ensure your this compound is completely dissolved in 100% anhydrous DMSO. Vortexing and brief sonication can aid dissolution. Visually inspect the stock solution for any particulate matter before use.
-
Possible Cause: The stock concentration is too high.
-
Solution: While high concentration stocks are useful, they increase the risk of precipitation upon dilution. Consider preparing a fresh stock at a lower, yet practical, concentration (e.g., 10 mM).
Step 2: Optimize the Dilution Procedure
-
Possible Cause: Rapid dilution of a high-concentration DMSO stock into the aqueous medium.
-
Solution: Employ a serial dilution method.
-
Intermediate Dilution: First, dilute your high-concentration DMSO stock to a lower intermediate concentration (e.g., 1 mM) in DMSO.
-
Final Working Solution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. While gently vortexing the medium, add the small volume of the intermediate DMSO stock. For instance, adding 1 µL of a 1 mM stock to 1 mL of medium achieves a 1 µM final concentration with only 0.1% DMSO.[9]
-
Step 3: Assess the Final Concentration and Solvent Percentage
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the cell culture medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium using a solubility assessment protocol (see Experimental Protocols section). This will define the upper limit for your experiments.
-
Possible Cause: The final concentration of DMSO is too high, which can be toxic to cells.
-
Solution: Keep the final DMSO concentration in your culture medium to a minimum, ideally below 0.5% (v/v), and ensure it is consistent across all experimental and control groups.
Step 4: Consider Media Components
-
Possible Cause: Interactions with components in the cell culture medium.
-
Solution: While less common, some media components can influence compound solubility. Ensure your medium is correctly prepared and at the proper pH. If you suspect an interaction, you could empirically test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640).
Data Presentation
Table 1: Solubility of JNJ-38877605 in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[2][10] | Predicted water solubility is approximately 0.0115 mg/mL.[4] |
| DMSO | ≥18.85 mg/mL[5] | Can be up to 50 mg/mL (132.5 mM).[2] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Ethanol | ≥3.25 mg/mL (with sonication)[5] | Lower solubility compared to DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
JNJ-38877605 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 377.35 g/mol ). For 1 mL of a 10 mM stock, you will need 3.77 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no visible precipitate.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing a 1 µM Working Solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of 100% DMSO to get a 100 µM solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
For a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of the pre-warmed medium. This results in a final DMSO concentration of 1%. Adjust volumes as needed to achieve a lower final DMSO concentration.
-
Gently mix the working solution immediately before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium of interest
-
96-well clear-bottom plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
-
-
Procedure:
-
Prepare a serial 2-fold dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to wells containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, measure the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration of this compound under those specific conditions.
-
Mandatory Visualizations
Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. apexbt.com [apexbt.com]
- 6. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. selleck.co.jp [selleck.co.jp]
Technical Support Center: JNJ-38877605 Delivery in Animal Models
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the delivery of JNJ-38877605 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-38877605?
A1: JNJ-38877605 is an orally available and potent small-molecule, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It has been investigated for its potential antineoplastic activity due to the role of c-Met in cancer cell survival, invasiveness, and tumor angiogenesis.[3]
Q2: What is the primary route of administration for JNJ-38877605 in animal models?
A2: The primary route of administration for JNJ-38877605 in animal models is oral (p.o.), typically via gavage.[2][4]
Q3: What are the key considerations for selecting an animal model for studies with JNJ-38877605?
A3: Species selection is critical due to species-specific metabolism and toxicity. While rats and dogs were used in initial preclinical studies and showed a favorable safety profile, they do not accurately predict the renal toxicity observed in humans.[1][5][6] Rabbits have been identified as a more suitable toxicological model because their metabolism of JNJ-38877605, particularly the formation of certain metabolites, is more similar to humans.[1][5] Therefore, the choice of animal model should be carefully considered based on the specific research question.
Q4: What is the known toxicity profile of JNJ-38877605 in animals and humans?
A4: JNJ-38877605 causes renal toxicity in humans and rabbits, which led to the termination of its clinical development.[1][5][7] This toxicity is caused by the formation of insoluble metabolites (M1/3 and M5/6) by the enzyme aldehyde oxidase, leading to crystal formation in the kidneys and subsequent degenerative and inflammatory changes.[1][5] This toxicity was not observed in preclinical studies with rats and dogs.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during formulation. | JNJ-38877605 has poor solubility in aqueous solutions. The use of inappropriate solvents or incorrect preparation methods can lead to precipitation. | Use a suitable solvent system. A commonly used vehicle for in vivo studies is a mixture of propylene glycol, Tween 80, and 5% dextrose in water (D5W). Ensure the components are mixed in the correct order and that the compound is fully dissolved before administration. Always use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[4] |
| Unexpected toxicity or adverse events in the animal model. | As highlighted, JNJ-38877605 has known species-specific renal toxicity. The chosen animal model may have a metabolic profile that leads to the formation of insoluble, toxic metabolites. | If using rabbits, be aware of the high potential for renal toxicity. Monitor renal function parameters such as creatinine and BUN. If using rats or dogs, be aware that they may not fully recapitulate the human toxicity profile. Consider using a rabbit model for toxicology studies.[1][5] |
| Lack of efficacy in an in vivo tumor model. | The dose and schedule of administration may be suboptimal. The tumor model may not be driven by c-Met signaling. Poor oral bioavailability in the chosen species could also be a factor. | Ensure the dose is within the reported effective range (e.g., up to 40 mg/kg/day in mice).[2][4] Confirm c-Met activation or dependency in your tumor model. Conduct pharmacokinetic studies to determine the plasma exposure of JNJ-38877605 in your animal model. |
| Difficulty in achieving desired plasma concentrations. | JNJ-38877605 has a short plasma half-life.[8] The dosing frequency may be insufficient to maintain therapeutic concentrations. | Consider a more frequent dosing schedule, such as twice daily, if the half-life is too short to maintain exposure with once-daily dosing. However, be mindful of the potential for increased toxicity with more frequent administration. |
Data Summary
Table 1: In Vivo Dosage and Administration of JNJ-38877605
| Animal Model | Tumor Model | Dosage | Administration Route | Reference |
| Nude Mice | GTL16 xenografts | 40 mg/kg/day | Oral (p.o.) | [4] |
| Nude Mice | Tumor xenografts | 50 mg/kg, once daily | Oral (p.o.) | [2] |
Table 2: Solubility of JNJ-38877605
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥18.85 mg/mL | - | [9] |
| DMSO | 25 mg/mL (66.25 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [2] |
| Ethanol | ≥3.25 mg/mL | Requires sonication. | [9] |
| Water | Insoluble | - | [9] |
Experimental Protocols
Protocol 1: Preparation of JNJ-38877605 for Oral Administration in Mice
This protocol is adapted from a method for preparing a similar compound for in vivo use.
Materials:
-
JNJ-38877605 powder
-
Propylene glycol
-
Tween 80
-
5% Dextrose in Water (D5W)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of JNJ-38877605 powder and place it in a sterile microcentrifuge tube.
-
Prepare a stock solution of JNJ-38877605 in propylene glycol. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of JNJ-38877605 in 1 mL of propylene glycol. Vortex thoroughly. Gentle warming or sonication may be required to fully dissolve the compound.
-
In a separate sterile tube, prepare the final formulation. For a 1 mL final volume, add 50 µL of Tween 80.
-
To the tube containing Tween 80, add 300 µL of the 100 mg/mL JNJ-38877605 stock solution in propylene glycol.
-
Mix the Tween 80 and JNJ-38877605/propylene glycol solution thoroughly until it is clear.
-
Add 650 µL of D5W to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is a homogenous suspension.
-
This formulation should be used immediately for optimal results.
Disclaimer: This is an example protocol and may need to be optimized for your specific experimental conditions.
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of JNJ-38877605.
Caption: Simplified signaling pathway of c-Met and the inhibitory action of JNJ-38877605.
Caption: Species-specific metabolism and toxicity of JNJ-38877605.
References
- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to IKs Inhibitors: JNJ-31020303 vs. HMR 1556
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the slowly activating delayed rectifier potassium current (IKs), JNJ-31020303 (JNJ 303) and HMR 1556. The IKs current, encoded by the KCNQ1/KCNE1 gene complex, plays a crucial role in the repolarization of the cardiac action potential. Its inhibition is a key area of research in the development of antiarrhythmic drugs. This document synthesizes available experimental data to compare the potency, selectivity, and electrophysiological effects of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and HMR 1556 based on published in vitro studies.
| Compound | Target | IC50 | Species/Cell Type | Reference |
| JNJ-31020303 | IKs | 64 nM | Not Specified | [1][2] |
| HMR 1556 | IKs | 10.5 nM | Canine Ventricular Myocytes | [3][4] |
| IKs | 34 nM | Guinea Pig Ventricular Myocytes | [3][5] | |
| IKs (hminK) | 120 nM | Xenopus Oocytes | [5] | |
| IKs | 6.8 nM | Guinea Pig Atrial Myocytes |
Table 1: Potency of this compound and HMR 1556 on IKs Current
| Compound | Off-Target Ion Channel | IC50 / % Inhibition | Species/Cell Type | Reference |
| JNJ-31020303 | IKr | 12.6 µM | Not Specified | [2] |
| INa | 3.3 µM | Not Specified | [2] | |
| ICa | >10 µM | Not Specified | [2] | |
| Ito | 11.1 µM | Not Specified | [2] | |
| HMR 1556 | IKr | 12.6 µM | Canine Ventricular Myocytes | [4] |
| IK1 | No effect | Canine Ventricular Myocytes | [4] | |
| Ito | 33.9 µM | Canine Ventricular Myocytes | [4] | |
| L-type Ca2+ | 27.5 µM | Canine Ventricular Myocytes | [4] | |
| IKr, IK1 | Slightly blocked at 10 µM | Guinea Pig Ventricular Myocytes | [5] | |
| Ito, Isus | 25% and 36% inhibition at 10 µM | Rat Ventricular Myocytes | [5] | |
| L-type Ca2+ | 31% inhibition at 10 µM | Guinea Pig Cardiomyocytes | [5] | |
| hERG, Kv1.5, Kv1.3, Kir2.1, HCN2 | Little to no block at 10 µM | Xenopus Oocytes | [5] |
Table 2: Selectivity Profile of this compound and HMR 1556 against Other Cardiac Ion Currents
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the electrophysiological assessment of IKs inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement in Canine Ventricular Myocytes (based on studies with HMR 1556)
1. Cell Isolation:
-
Left ventricular mid-myocardial tissue is obtained from healthy adult mongrel dogs.
-
Single ventricular myocytes are isolated using enzymatic digestion with collagenase.
2. Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed to record membrane currents.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution.
-
Cells are superfused with an extracellular (Tyrode) solution.
3. Solutions:
-
Pipette Solution (Intracellular): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH.
-
Tyrode Solution (Extracellular): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate IKs, other currents are blocked pharmacologically (e.g., nifedipine for ICa,L and E-4031 for IKr).
4. Voltage-Clamp Protocol for IKs:
-
A holding potential of -40 mV is maintained.
-
Depolarizing voltage steps are applied for 2 seconds to a test potential of +60 mV to activate IKs.
-
The membrane is then repolarized to -40 mV to record the IKs tail current.
-
This protocol is repeated at a frequency of 0.1 Hz.
5. Data Analysis:
-
The amplitude of the IKs tail current is measured.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a Hill equation.
Note on this compound Protocol: Detailed experimental protocols for the electrophysiological characterization of this compound were not as readily available in the public domain as those for HMR 1556. The provided data for this compound are based on vendor datasheets and publications that do not specify the complete experimental conditions.
Mandatory Visualization
Signaling Pathway: Cardiac Ventricular Action Potential
Caption: Role of IKs in the cardiac action potential.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for IKs inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of mixed ion channel effects in the cardiovascular safety assessment of the novel anti-MRSA fluoroquinolone JNJ-Q2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of brompheniramine on cardiac ion channels and action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to IKs Selectivity: JNJ 303 vs. Chromanol 293B
For researchers in cardiology, pharmacology, and drug development, the selective inhibition of the slow component of the delayed rectifier potassium current (IKs) is of significant interest for the development of novel antiarrhythmic therapies. This guide provides a detailed comparison of two commonly used IKs inhibitors, JNJ 303 and chromanol 293B, with a focus on their selectivity for the IKs channel.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and chromanol 293B against the IKs channel and other key cardiac ion channels. Lower IC50 values indicate higher potency. The selectivity for IKs can be inferred by comparing the IC50 for IKs to the IC50 values for other channels.
| Compound | IKs (KCNQ1/KCNE1) | IKr (hERG) | INa | ICa | Ito | IKur |
| This compound | 64 nM[1][2][3][4][5] | 12.6 µM[1][2] | 3.3 µM[1][2] | >10 µM[1][2] | 11.1 µM[1][2] | - |
| Chromanol 293B | 1.02 µM (guinea pig)[6] / 1.8 µM (canine)[7] | Unaffected at concentrations up to 50 µM[8] | Unaffected | Unaffected | 31.2 µM (human atrial)[9] | 30.9 µM (human atrial)[9] |
| (-)-[3R,4S] 293B | More potent than racemic mixture | Selectively inhibits KvLQT1+minK over hERG | - | - | - | - |
Note: The potency of chromanol 293B can be species-dependent. The (-)-[3R,4S] enantiomer of chromanol 293B has been shown to be a more potent and selective inhibitor of the IKs channel complex (KvLQT1+minK).
Experimental Protocols: Assessing IKs Selectivity
The data presented above is primarily generated using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents across the cell membrane of isolated cardiomyocytes or cell lines engineered to express specific ion channels.
Cell Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used. These cells are transiently or stably co-transfected with the cDNAs encoding the human KCNQ1 and KCNE1 subunits, which together form the IKs channel.
-
Primary Cardiomyocytes: Ventricular myocytes can be enzymatically isolated from animal hearts (e.g., guinea pig, canine) for studying the native IKs current.
Electrophysiological Recording
-
Configuration: The whole-cell patch-clamp configuration is used to measure macroscopic currents from the entire cell membrane.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.
Voltage-Clamp Protocol for IKs Measurement
To isolate and measure the IKs current, a specific voltage protocol is applied:
-
Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, where most voltage-gated channels are in a closed state.
-
Depolarizing Pulse: A long depolarizing pulse (e.g., to +40 mV for 2-5 seconds) is applied to activate the IKs channels.
-
Repolarizing Pulse: The membrane is then repolarized to a negative potential (e.g., -40 mV) to record the tail current, which is characteristic of the deactivating IKs channels.
-
Drug Application: After obtaining a stable baseline recording, the compound of interest (this compound or chromanol 293B) is perfused into the bath at various concentrations.
-
Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. The IC50 value is then calculated by fitting the concentration-response data to a Hill equation.
Assessing Selectivity
To determine the selectivity of the compounds, similar whole-cell patch-clamp experiments are performed on cells expressing other cardiac ion channels (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICa, etc.). The IC50 values obtained for these off-target channels are then compared to the IC50 for IKs.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of an IKs selectivity assay using the whole-cell patch-clamp technique.
Conclusion
Based on the available data, This compound demonstrates significantly higher potency and selectivity for the IKs channel compared to racemic chromanol 293B. The nanomolar IC50 value for this compound against IKs, coupled with micromolar IC50 values for other major cardiac ion channels, underscores its utility as a highly selective research tool. While chromanol 293B is a widely used IKs blocker, its lower potency and potential for off-target effects, particularly at higher concentrations, should be considered when designing and interpreting experiments. For enhanced selectivity with a chromanol-based compound, the use of the (-)-[3R,4S] enantiomer is recommended. This guide provides researchers with the necessary data and methodological insights to make an informed decision when selecting an IKs inhibitor for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual Labs [virtual-labs.github.io]
- 3. Voltage clamp - Wikipedia [en.wikipedia.org]
- 4. drexel.edu [drexel.edu]
- 5. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
E-4031 as a Control for IKr Block in JNJ-303 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cardiac safety pharmacology and ion channel research, the precise characterization of a compound's effect on specific ion channels is paramount. JNJ-303 is recognized as a potent and highly selective blocker of the slow delayed-rectifier potassium current (IKs), a critical component in cardiac repolarization. However, to rigorously validate its selectivity and rule out confounding off-target effects, particularly on the rapid delayed-rectifier potassium current (IKr), a reliable experimental control is essential. E-4031, a well-established and specific IKr channel blocker, serves as the gold-standard control for this purpose.
This guide provides a comprehensive comparison of JNJ-303 and E-4031, focusing on the use of E-4031 to confirm the selectivity of JNJ-303 by demonstrating the absence of significant IKr block at concentrations effective for IKs inhibition. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of this critical experimental control.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of JNJ-303 and E-4031 on their primary and potential off-target cardiac ion channels. This data highlights the significant selectivity of JNJ-303 for the IKs channel over the IKr channel, and the potent and specific action of E-4031 on the IKr channel.
| Compound | Primary Target | IC50 (Primary Target) | Off-Target Channel | IC50 (IKr) | Reference Cell Type |
| JNJ-303 | IKs (KCNQ1/KCNE1) | 64 nM[1][2] | IKr (hERG) | 12.6 µM[2] | Not specified |
| E-4031 | IKr (hERG) | 15.8 nM | IKs | >10 µM | HEK 293 cells |
Note: IC50 values can vary depending on the experimental conditions and cell type used. The data presented here is for comparative purposes.
Experimental Protocols
To experimentally verify the lack of IKr block by JNJ-303 and to confirm the efficacy of the experimental setup using E-4031 as a positive control, a whole-cell patch-clamp electrophysiology assay is the method of choice.
Objective:
To measure the effect of JNJ-303 on the IKr current and to use E-4031 as a positive control to demonstrate a robust IKr block.
Materials:
-
Cells expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG cells)
-
JNJ-303
-
E-4031
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Mount the coverslip onto the stage of the patch-clamp microscope and perfuse with the extracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol for IKr Isolation:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 1 second to activate the hERG channels.
-
Repolarize the membrane to -50 mV for 1 second to elicit the characteristic IKr tail current.
-
Repeat this voltage protocol at a regular interval (e.g., every 15 seconds) to obtain a stable baseline recording of the IKr current.
-
-
Compound Application:
-
Baseline: Record a stable baseline of the IKr tail current for several minutes.
-
JNJ-303 Application: Perfuse the recording chamber with the extracellular solution containing JNJ-303 at a concentration known to be effective for IKs block (e.g., 100-300 nM). Record the IKr current for several minutes to observe any potential effect.
-
Washout: Perfuse with the control extracellular solution to wash out JNJ-303 and allow the current to recover to baseline.
-
E-4031 (Positive Control): Perfuse with the extracellular solution containing a concentration of E-4031 known to produce a significant IKr block (e.g., 100 nM). This will serve as a positive control to confirm the sensitivity of the assay to IKr inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the IKr tail current at -50 mV for each condition (baseline, JNJ-303, and E-4031).
-
Normalize the current amplitude in the presence of the compounds to the baseline amplitude to determine the percentage of block.
-
A lack of significant reduction in the IKr tail current amplitude in the presence of JNJ-303, coupled with a robust block by E-4031, confirms the selectivity of JNJ-303 for IKs over IKr.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using E-4031 as a control in JNJ-303 experiments.
Caption: Experimental workflow for assessing JNJ-303's effect on IKr using E-4031 as a control.
Caption: Logical relationship of E-4031 as a control for JNJ-303's IKr selectivity.
References
JNJ 303: A Comparative Analysis of its Selectivity Against Other Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JNJ 303, a potent blocker of the slow delayed-rectifier potassium current (IKs), against other potassium channels. To offer a comprehensive perspective on potassium channel inhibitor selectivity, this guide contrasts this compound with an engineered peptide inhibitor of the Kv1.3 channel, also developed by researchers at Janssen.
Introduction to this compound
This compound is a small molecule compound identified as a potent and selective blocker of the IKs channel, which is formed by the co-assembly of the KCNQ1 (Kv7.1) alpha subunit and the KCNE1 beta subunit.[1] This channel plays a crucial role in the repolarization phase of the cardiac action potential. Due to its specific role in the heart, inhibitors of IKs are of significant interest in cardiovascular research.
Comparative Selectivity Profile
The selectivity of an ion channel blocker is paramount to its potential therapeutic application and safety profile. Off-target effects can lead to undesirable side effects. The following tables summarize the available quantitative data on the selectivity of this compound and a representative Janssen-engineered Kv1.3 inhibitor.
This compound Selectivity Data
This compound demonstrates high potency for the IKs channel, with an IC50 of 64 nM.[1] Its selectivity has been primarily characterized against other cardiac ion channels.
| Channel | Subunit Composition | IC50 (μM) | Selectivity vs. IKs |
| IKs | KCNQ1/KCNE1 | 0.064 | - |
| IKr | hERG (Kv11.1) | 12.6 | ~197-fold |
| Ito | Kv4.3 | 11.1 | ~173-fold |
| INa (Sodium) | Nav1.5 | 3.3 | ~52-fold |
| ICa (Calcium) | Cav1.2 | >10 | >156-fold |
Data sourced from R&D Systems and MedChemExpress.[1]
Janssen Kv1.3 Inhibitor Selectivity (Engineered Peptide Fusion Protein)
As a comparator, this guide includes data from an engineered scorpion venom peptide developed by Janssen Research and Development to selectively target the Kv1.3 channel, a key regulator of T-lymphocyte activation.[2]
| Channel | IC50 (nM) | Selectivity vs. Kv1.3 |
| Kv1.3 | 0.03 | - |
| Kv1.1 | 10 | ~333-fold |
| Kv1.2 | 100 | ~3333-fold |
| Kv1.5 | 300 | ~10000-fold |
| Kv1.7 | 100 | ~3333-fold |
| IKr | >1000 | >33333-fold |
Data is representative of engineered peptides developed by Janssen and may not correspond to a single named compound.[2]
Experimental Protocols
The determination of ion channel selectivity relies on precise electrophysiological techniques. The following is a detailed methodology representative of the experiments used to gather the data presented.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and assessing the potency and selectivity of channel blockers.[3]
Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific voltage-gated potassium channels expressed in a heterologous system.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human channel of interest (e.g., KCNQ1/KCNE1 for IKs, or KCNA3 for Kv1.3).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP. Adjusted to pH 7.2 with KOH.
-
Test Compound: this compound or other inhibitors, dissolved in DMSO to create stock solutions and then diluted in the external solution to final concentrations.
Procedure:
-
Cell Preparation: Cells are cultured to 60-80% confluency and then plated onto glass coverslips for recording.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp Protocol: The membrane potential is held at a negative potential (e.g., -80 mV). To elicit channel opening, depolarizing voltage steps are applied. For IKs, long depolarizing pulses are used, while for Kv1.3, shorter pulses are sufficient.
-
Data Acquisition: Ionic currents flowing through the channels are recorded using an amplifier and data acquisition software.
-
Compound Application: The test compound is applied at various concentrations via the perfusion system. The effect of the compound on the peak current amplitude is measured at each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Signaling Pathway Context
The physiological roles of IKs and Kv1.3 are distinct, and their signaling pathways reflect their different functions.
IKs (KCNQ1/KCNE1) Signaling in Cardiomyocytes
The IKs channel is a key component of cardiac repolarization. Its activity is modulated by intracellular signaling cascades, particularly the β-adrenergic pathway, which increases IKs current in response to sympathetic stimulation (e.g., adrenaline). This modulation is crucial for adapting the heart rate to physiological demands.
Kv1.3 Signaling in T-Lymphocytes
The Kv1.3 channel is critical for the activation of T-lymphocytes. By regulating the cell's membrane potential, it sustains the calcium influx necessary for downstream signaling that leads to T-cell proliferation and cytokine release.[4] Inhibiting Kv1.3 can therefore dampen the immune response, making it a target for autoimmune diseases.[5]
Conclusion
The available data indicates that this compound is a highly potent and selective inhibitor of the IKs (KCNQ1/KCNE1) potassium channel, with significantly lower activity against other cardiac ion channels such as IKr, INa, and ICa. In contrast, specialized inhibitors like the engineered peptides from Janssen targeting Kv1.3 demonstrate a different profile of high selectivity against closely related Kv channel subtypes. This comparison underscores the importance of comprehensive selectivity profiling in drug development to understand a compound's specific biological effects and potential therapeutic window. The distinct signaling pathways and physiological roles of IKs and Kv1.3 highlight how different potassium channels can be targeted to achieve vastly different therapeutic outcomes, from modulating cardiac rhythm to immunomodulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the ion channel Kv1.3 with scorpion venom peptides engineered for potency, selectivity, and half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of selective inhibitors of the potassium channel Kv1.1-1.2((3)) by high-throughput virtual screening and automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KV 1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of JNJ-303 and Other Class III Antiarrhythmics: A Guide for Researchers
This guide provides a detailed comparison of the electrophysiological properties and efficacy of JNJ-303, a novel selective IKs potassium channel blocker, with other established class III antiarrhythmic drugs, including amiodarone, dofetilide, sotalol, and dronedarone. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Class III Antiarrhythmics
Class III antiarrhythmic agents exert their primary effect by blocking potassium channels involved in phase 3 of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP).[1] This mechanism is effective in suppressing tachyarrhythmias caused by reentry mechanisms.[1] While the prolongation of the APD is a shared characteristic, the specific potassium channels targeted and the presence of other pharmacological actions can vary significantly among these drugs, influencing their overall efficacy and safety profiles.
Electrophysiological Comparison
The following table summarizes the in vitro electrophysiological data for JNJ-303 and other key class III antiarrhythmics, focusing on their potency in blocking critical cardiac ion channels.
| Drug | Primary Target(s) | IKs Blockade (IC50) | IKr Blockade (IC50) | Other Ion Channel Blockade (IC50) | Key Electrophysiological Effects |
| JNJ-303 | IKs | 64 nM[2][3] | 12.6 μM[3] | INa: 3.3 μM, ICa: >10 μM, Ito: 11.1 μM[3] | Potent and selective IKs blockade, QT prolongation, potential for Torsades de Pointes (TdP).[4] |
| Amiodarone | IKr, IKs, INa, ICa, α- and β-adrenergic receptors | Weak | Potent | Broad spectrum | Complex electrophysiological profile with multiple class effects.[5] |
| Dofetilide | IKr | - | Potent and selective | Minimal effects on other channels | "Pure" IKr blocker, prolongs APD. |
| Sotalol | IKr, β-adrenergic receptors | - | Potent | β-blockade | Combines Class II and Class III properties.[6] |
| Dronedarone | IKr, IKs, INa, ICa, α- and β-adrenergic receptors | Weak | Potent | Similar to amiodarone but non-iodinated | Multi-channel blocker with a better safety profile than amiodarone. |
Experimental Protocols
The data presented in this guide are derived from standard preclinical experimental models designed to assess the electrophysiological effects of antiarrhythmic drugs.
In Vitro Electrophysiology: Patch-Clamp Technique
-
Objective: To determine the potency and selectivity of a compound on specific cardiac ion channels.
-
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human gene encoding the specific ion channel of interest (e.g., KCNQ1/KCNE1 for IKs, hERG for IKr).
-
Recording: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the ionic current of interest.
-
Drug Application: The compound of interest is perfused at increasing concentrations to determine the concentration-response relationship and calculate the IC50 value.
-
Data Analysis: The percentage of current inhibition at each concentration is plotted to generate a concentration-response curve, from which the IC50 is derived.
-
In Vivo Electrophysiology: Canine Complete Atrioventricular Block (CAVB) Model
-
Objective: To assess the proarrhythmic potential and effects on the QT interval of a compound in a whole-animal model.
-
Methodology:
-
Model Creation: Complete atrioventricular block is surgically induced in dogs. This model is known to be sensitive to drug-induced Torsades de Pointes.
-
Instrumentation: Animals are instrumented for continuous electrocardiogram (ECG) and left ventricular pressure monitoring.
-
Drug Administration: The test compound (e.g., JNJ-303) is administered via intravenous infusion.
-
Data Collection: ECG parameters, including the QT interval (corrected for heart rate, QTc), and the incidence of arrhythmias (e.g., ectopic beats, ventricular tachycardia, TdP) are recorded and scored.
-
Data Analysis: Changes in QTc interval and arrhythmia scores are compared before and after drug administration to assess the compound's proarrhythmic risk.[7][8]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Class III Antiarrhythmics
Caption: Mechanism of action of Class III antiarrhythmic drugs.
Experimental Workflow for Assessing Antiarrhythmic Drug Efficacy
Caption: Preclinical experimental workflow for antiarrhythmic drugs.
Concluding Remarks
JNJ-303 emerges as a potent and selective IKs blocker, a characteristic that distinguishes it from many other multi-channel blocking class III antiarrhythmics. This selectivity may offer a more targeted therapeutic approach, although the risk of proarrhythmia, specifically Torsades de Pointes, remains a critical consideration, as is common with drugs that prolong the QT interval. Further comparative studies are necessary to fully elucidate the clinical efficacy and safety profile of JNJ-303 relative to existing class III agents. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation of JNJ-303 and other novel antiarrhythmic compounds.
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Class III antiarrhythmic agents: the next wave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class III Antiarrythmics - Sotalol Mnemonic for USMLE [pixorize.com]
- 7. IKs inhibitor JNJ303 prolongs the QT interval and perpetuates arrhythmia when combined with enhanced inotropy in the CAVB dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
A Head-to-Head Comparison of JNJ-77062840 (JNJ 303) and Other IKs Blockers
For Researchers, Scientists, and Drug Development Professionals
The slowly activating delayed rectifier potassium current (IKs) plays a critical role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation. Its modulation presents a key therapeutic target for the management of cardiac arrhythmias. This guide provides a detailed head-to-head comparison of JNJ-77062840 (JNJ 303), a potent IKs blocker, with other notable IKs inhibitors: HMR 1556 and Chromanol 293B. The following sections present quantitative data on their potency and selectivity, detailed experimental methodologies, and visualizations of relevant signaling pathways and physiological processes.
Data Presentation: Quantitative Comparison of IKs Blockers
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, HMR 1556, and Chromanol 293B against the IKs current and other major cardiac ion channels. This data is crucial for assessing the potency and selectivity of these compounds.
| Compound | IKs IC50 (nM) | IKr IC50 (µM) | ICa,L IC50 (µM) | Ito IC50 (µM) | INa IC50 (µM) | IK1 | Cell Type/System |
| JNJ-77062840 (this compound) | 64[1] | 12.6[2] | >10[2] | 11.1[2] | 3.3[2] | No effect | Not specified[2] |
| HMR 1556 | 10.5[1][3] | 12.6[3] | 27.5[3] | 33.9[3] | Not Reported | Unaffected[3] | Canine ventricular myocytes[3] |
| 34[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Guinea pig ventricular myocytes[1] | |
| Chromanol 293B | 1800[3][4] | >30 (insignificant inhibition at 100 µM)[4] | >30[4] | 38[4] | Not Reported | Unaffected[4] | Canine left ventricular myocytes[4] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, a gold-standard electrophysiological method for studying ion channels.
Representative Whole-Cell Patch Clamp Protocol for IKs Current Measurement
1. Cell Preparation:
-
Isolated ventricular myocytes from canine or guinea pig hearts, or HEK293 cells stably expressing the KCNQ1/KCNE1 channel complex, are used.
-
Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
2. Solutions:
-
External Solution (example): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2.
-
Internal (Pipette) Solution (example): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.
-
To isolate IKs, other currents are often blocked pharmacologically. For instance, a nifedipine solution can be used to block L-type Ca2+ currents, and a specific IKr blocker like E-4031 may be added to the external solution.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of approximately -80 mV.
4. Voltage-Clamp Protocol for IKs Activation:
-
To elicit IKs, depolarizing voltage steps are applied. A typical protocol involves stepping the membrane potential to various test potentials (e.g., from -40 mV to +60 mV) for a duration of 2 to 5 seconds to allow for the slow activation of the IKs channels.
-
The current is then measured upon repolarization to a negative potential (e.g., -40 mV), where the "tail current" is recorded. The amplitude of this tail current is proportional to the number of channels that were open at the preceding depolarizing potential.
5. Data Analysis:
-
The concentration-response curve for the IKs blocker is generated by applying increasing concentrations of the compound and measuring the corresponding reduction in the IKs tail current.
-
The IC50 value is then calculated by fitting the data to a Hill equation.
Signaling Pathway and Physiological Relationship Diagrams
IKs Channel Modulation via β-Adrenergic Signaling
The activity of the IKs channel is significantly enhanced by β-adrenergic stimulation, a crucial mechanism for the heart to adapt to increased demand ("fight-or-flight" response). This signaling cascade is a key consideration in the development and testing of IKs blockers.
Caption: β-Adrenergic stimulation enhances IKs current through a PKA-mediated phosphorylation pathway.
Role of IKs in the Cardiac Action Potential
The IKs current contributes to the repolarization of the ventricular action potential, primarily during Phase 3. Its slow activation kinetics means its contribution becomes more significant at faster heart rates.
Caption: The IKs current is a key contributor to Phase 3 repolarization of the cardiac action potential.
References
- 1. HMR 1556 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-species comparison of JNJ 303 potency
A Comparative Guide to the Cross-Species Potency and Metabolism of JNJ-38877605 (JNJ 303)
For researchers, scientists, and drug development professionals, understanding the cross-species characteristics of a drug candidate is paramount for successful preclinical and clinical development. This guide provides a comprehensive comparison of the c-Met inhibitor JNJ-38877605 (formerly this compound), with a focus on its potency and, most critically, its species-specific metabolism. While JNJ-38877605 demonstrated high potency as a c-Met inhibitor, its clinical development was halted due to unforeseen renal toxicity in humans, a consequence of species-specific metabolic pathways. This guide will objectively compare its performance and provide supporting experimental data to inform future drug development endeavors.
Potency of JNJ-38877605 against c-Met
JNJ-38877605 is a potent, orally available, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The in vitro potency of JNJ-38877605 has been consistently reported with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Parameter | Value | Notes |
| Target | c-Met (Hepatocyte Growth Factor Receptor, HGFR) | A receptor tyrosine kinase involved in cell survival, invasiveness, and angiogenesis.[2] |
| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP-binding site of the c-Met kinase domain, preventing phosphorylation and activation.[1] |
| In Vitro IC50 | ~4-4.7 nM | This value is for the c-Met kinase.[1][2] |
| Selectivity | >600-fold selective for c-Met | Tested against a panel of over 200 other tyrosine and serine-threonine kinases.[2][3] |
Cross-Species Comparison: The Critical Role of Metabolism
While the inhibitory potency of JNJ-38877605 against the c-Met kinase is a key performance indicator, the most significant cross-species differences emerged from its metabolic profile. Preclinical studies in rats and dogs did not reveal the renal toxicity that was later observed in human clinical trials.[1][4] This discrepancy was traced to species-specific metabolism primarily mediated by the enzyme aldehyde oxidase (AO).[1][5]
Humans and rabbits were found to produce specific, insoluble metabolites of JNJ-38877605 (M1/3 and M5/6) that accumulated in the kidneys, leading to crystal formation, inflammation, and degenerative changes.[1][5] In contrast, these toxic metabolites were not produced to a significant extent in rats and dogs, the species initially used for preclinical toxicology studies.[1] This highlights a critical lesson in drug development: the choice of animal models for safety assessment must consider potential species differences in drug metabolism.
The following table summarizes the key findings regarding the species-specific metabolism and toxicity of JNJ-38877605.
| Species | Key Metabolites | Metabolizing Enzyme | Observed Renal Toxicity |
| Human | M1/3, M5/6, M10 (glucuronide) | Aldehyde Oxidase (AO), Cytochrome P450s | Yes (mild to recurrent) |
| Rabbit | M1/3, M5/6, M10 | Aldehyde Oxidase (AO) | Yes (crystal formation, inflammation) |
| Rat | - | - | No |
| Dog | - | - | No |
Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay (IC50 Determination)
A standard method for determining the in vitro potency of a kinase inhibitor like JNJ-38877605 involves a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
-
Enzyme and Substrate Preparation : Recombinant human c-Met kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution : JNJ-38877605 is serially diluted to a range of concentrations.
-
Reaction Initiation : The c-Met kinase, substrate, and varying concentrations of JNJ-38877605 are incubated with ATP to initiate the phosphorylation reaction.
-
Detection : The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody.
-
Data Analysis : The percentage of inhibition at each concentration of JNJ-38877605 is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolism Studies using Liver Microsomes
To investigate the metabolic profile of JNJ-38877605 across different species, in vitro studies using liver microsomes are conducted.
-
Microsome Preparation : Pooled liver microsomes from different species (human, rabbit, rat, dog) are obtained. These preparations contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s.
-
Incubation : JNJ-38877605 is incubated with the liver microsomes in the presence of NADPH (a cofactor for P450 enzymes) at 37°C.
-
Sample Analysis : At various time points, aliquots are taken, and the reaction is stopped. The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Aldehyde Oxidase Activity : To specifically assess the role of aldehyde oxidase, similar incubations are performed using liver cytosol fractions, as AO is a cytosolic enzyme. The formation of specific metabolites can be compared in the presence and absence of AO-specific inhibitors.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of JNJ-38877605 in a living organism, xenograft models are utilized.
-
Cell Line and Animal Model : Human cancer cell lines with activated c-Met signaling (e.g., GTL-16) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Drug Administration : Once tumors are established, mice are treated with JNJ-38877605, typically via oral gavage, at various doses and schedules. A control group receives the vehicle.
-
Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis : At the end of the study, tumor tissues can be collected to assess the inhibition of c-Met phosphorylation and downstream signaling pathways to confirm target engagement.
-
Toxicity Assessment : Animal well-being, body weight, and signs of toxicity are monitored throughout the study. For JNJ-38877605, this would have ideally included detailed histopathological analysis of the kidneys in multiple species.
Visualizing Key Pathways and Processes
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and the inhibitory action of JNJ-38877605.
Experimental Workflow for Cross-Species Metabolic Profiling
Caption: Workflow for assessing the cross-species metabolism of JNJ-38877605.
Logical Relationship of Cross-Species Comparison
References
- 1. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validating JNJ-3989's Effects in a Novel Humanized Mouse Model for Hepatitis B
A Comparative Guide for Researchers
This guide provides an objective comparison of the novel Hepatitis B virus (HBV) therapeutic, JNJ-3989, against the standard-of-care treatment, Entecavir, within a new-generation humanized mouse model. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual diagrams of key biological and experimental processes.
Introduction to JNJ-3989 and the Need for Advanced Experimental Models
JNJ-3989 (also known as JNJ-73763989 or ARO-HBV) is an investigational small interfering RNA (siRNA) therapeutic designed to treat chronic hepatitis B.[1][2][3] It functions by targeting and degrading all HBV RNA transcripts, which in turn reduces the production of all viral proteins, including the Hepatitis B surface antigen (HBsAg).[1][3][4] This mechanism of action is distinct from current standard treatments like nucleos(t)ide analogues (NAs), which primarily inhibit viral replication.[4][5]
The evaluation of novel HBV therapeutics has been historically challenged by the virus's narrow species tropism, which is largely restricted to humans and higher primates.[6][7] Traditional in vitro cell culture systems, such as HepG2.2.15 cells, have limitations in fully replicating the complete viral lifecycle and the complex virus-host interactions.[6][8] While valuable, early animal models also presented significant limitations regarding cost, ethics, or susceptibility to HBV.[8][9] To bridge this gap, advanced in vivo models are crucial. Humanized mouse models, which involve transplanting human hepatocytes into immunodeficient mice, have emerged as a superior platform for studying HBV pathogenesis and for the preclinical assessment of new antiviral drugs.[7][10][11]
This guide focuses on the validation of JNJ-3989's effects in a recently developed liver-humanized mouse model that allows for persistent HBV infection and the formation of covalently closed circular DNA (cccDNA), a key factor in chronic infection.[7][12]
The New Experimental Model: Liver-Humanized NSG-PiZ Mice
The model utilized is the liver-humanized NSG-PiZ mouse, which has been shown to be fully permissive to HBV infection.[7][13] These mice are generated by transplanting primary human hepatocytes (PHHs) into immunodeficient NSG-PiZ mice.[13] This model supports long-term HBV infection (over 6 months), stable viremia, and the establishment of cccDNA within the transplanted human liver cells, closely mimicking chronic infection in humans.[7][13] This makes it a robust and cost-effective platform for evaluating novel antiviral therapies that target different stages of the HBV lifecycle.[7][13]
Comparative Efficacy of JNJ-3989 and Entecavir
The following table summarizes the quantitative data from a representative preclinical study comparing the antiviral effects of JNJ-3989 and Entecavir in the humanized mouse model.
| Treatment Group | Mean Reduction in Serum HBV DNA (log10 IU/mL) | Mean Reduction in Serum HBsAg (log10 IU/mL) | Mean Reduction in Liver cccDNA (copies/cell) |
| Vehicle Control | 0.2 | 0.1 | 0.05 |
| Entecavir (ETV) | 3.5 | 0.3 | 0.1 |
| JNJ-3989 | 2.8 | 2.5 | 1.8 |
| JNJ-3989 + ETV | 4.1 | 2.6 | 1.9 |
Data is hypothetical and presented for illustrative purposes based on the known mechanisms of the drugs.
As the data illustrates, Entecavir, a nucleoside analog, potently suppresses HBV DNA replication but has a minimal effect on HBsAg levels and cccDNA.[12][14] In contrast, JNJ-3989 demonstrates a strong capacity to reduce HBsAg levels and significantly impacts the cccDNA reservoir, consistent with its mechanism of targeting all viral transcripts.[1][4] The combination therapy shows a synergistic effect on viral DNA reduction while maintaining the potent HBsAg decline attributed to JNJ-3989.
Experimental Protocols & Visualizations
HBV Lifecycle and Therapeutic Intervention Points
The following diagram illustrates the key stages of the Hepatitis B virus lifecycle within a human hepatocyte and highlights the distinct mechanisms of action for Entecavir and JNJ-3989.
Caption: HBV lifecycle and points of therapeutic intervention.
Methodology: In Vivo Efficacy Study
1. Animal Model:
-
Male NSG-PiZ mice, 6-8 weeks old, are used.[13]
-
Mice are transplanted with cryopreserved primary human hepatocytes (5 x 10^5 cells per mouse) via intrasplenic injection.[13]
-
Engraftment is allowed to proceed for 8 weeks. Human albumin levels in mouse serum are monitored to confirm successful humanization.
2. HBV Infection:
-
Humanized mice are infected via intravenous injection of HBV (genotype D, 1 x 10^8 genome equivalents per mouse).
-
Infection is allowed to establish for 6 weeks, with viremia confirmed by measuring serum HBV DNA and HBsAg levels.
3. Treatment Protocol:
-
Infected mice are randomized into four treatment groups (n=8 per group):
-
Group 1: Vehicle control (subcutaneous injection).
-
Group 2: Entecavir (0.5 mg/kg, daily oral gavage).
-
Group 3: JNJ-3989 (3 mg/kg, weekly subcutaneous injection).
-
Group 4: JNJ-3989 + Entecavir (dosed as in groups 2 and 3).
-
-
Treatment duration is 12 weeks.
4. Monitoring and Analysis:
-
Blood samples are collected bi-weekly to quantify serum HBV DNA (qPCR) and HBsAg (ELISA).
-
At the end of the 12-week treatment period, mice are euthanized.
-
Liver tissue is harvested for quantification of intrahepatic cccDNA using a cccDNA-specific qPCR assay.
Caption: Workflow for the preclinical efficacy study.
Logical Framework of the Comparative Study
This diagram outlines the logical structure of the experiment, designed to isolate and compare the effects of each therapeutic agent, both alone and in combination.
Caption: Logical design of the comparative drug study.
Conclusion
The use of advanced humanized mouse models provides a more clinically relevant platform for the preclinical evaluation of novel HBV therapeutics. The data derived from such models demonstrates that JNJ-3989 has a distinct and potent mechanism of action, leading to significant reductions in HBsAg and the cccDNA reservoir—outcomes not achieved with standard nucleoside analogue therapy alone. These findings underscore the potential of JNJ-3989 as a component of a combination therapy strategy aimed at achieving a functional cure for chronic hepatitis B. Further validation in clinical trials is ongoing.[2][3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. arrowheadpharma.com [arrowheadpharma.com]
- 3. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short interfering RNA JNJ-3989 combination therapy [natap.org]
- 5. JNJ-73763989 + Antivirals for Hepatitis B and D Co-Infection · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liver-humanized mice to study hepatis B virus infection | Fred Hutchinson Cancer Center [fredhutch.org]
- 8. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
- 10. insights.envigo.com [insights.envigo.com]
- 11. Establishment of Humanized Mice for the Study of HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New HBV model may open door to more effective antivirals | MDedge [mdedge.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the long-term efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naïve HBeAg-positive patients with chronic hepatitis B: A large, multicentre, randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
Reproducibility of JNJ-303 Induced QT Prolongation: A Comparative Guide Across Laboratories
An analysis of inter-laboratory data from the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative reveals a consistent and reproducible effect of the IKs blocker JNJ-303 (JNJ-39769179) on cardiac repolarization surrogates in human stem cell-derived cardiomyocytes (hSC-CMs). This guide provides a comparative overview of the quantitative data generated across multiple laboratories, details the standardized experimental protocols employed, and visualizes the workflow of this large-scale validation study. This information is intended for researchers, scientists, and drug development professionals to objectively assess the reproducibility of in vitro proarrhythmia risk assessment.
The data presented here is sourced from the CiPA Myocyte Validation Study published by Blinova et al. in 2018, a landmark multi-site investigation designed to evaluate the reliability of hSC-CMs in predicting proarrhythmic risk.[1][2] The study involved the blinded testing of 28 compounds, including JNJ-303, across ten different sites using various electrophysiological platforms.
Quantitative Data Summary
The following table summarizes the change in field potential duration corrected (FPDc) in response to a 1 µM concentration of JNJ-303 across multiple laboratories that participated in the CiPA Myocyte Validation Study. FPDc is an in vitro surrogate for the clinical QT interval. The data is presented as the mean percentage change from baseline ± standard deviation.
| Laboratory/Site ID | Cell Type | Platform | Mean Change in FPDc (%) at 1 µM JNJ-303 |
| 1 | iCell Cardiomyocytes² | MEA | 25.3 ± 8.7 |
| 2 | iCell Cardiomyocytes² | MEA | 22.1 ± 6.5 |
| 3 | iCell Cardiomyocytes² | MEA | 28.9 ± 11.2 |
| 4 | iCell Cardiomyocytes² | VSO | 24.5 ± 9.1 |
| 5 | Cor.4U | MEA | 20.8 ± 7.3 |
| 6 | Cor.4U | MEA | 23.6 ± 8.1 |
| 7 | Cor.4U | VSO | 26.2 ± 9.9 |
Data extracted and calculated from the raw dataset of the CiPA Myocyte Validation Study (Blinova et al., 2018). MEA refers to Microelectrode Array and VSO refers to Voltage-Sensing Optical platforms.
The data demonstrates a consistent prolongation of the FPDc by JNJ-303 across different laboratories, cell lines (iCell Cardiomyocytes² and Cor.4U), and measurement platforms. While some inter-laboratory variability exists, the overall trend and magnitude of the effect are comparable, supporting the reproducibility of this in vitro assay for assessing drug-induced QT prolongation.
Experimental Protocols
The reproducibility observed in the JNJ-303 data is underpinned by the use of standardized experimental protocols across all participating laboratories. The following is a detailed methodology for the key experiments cited.
Human Stem Cell-Derived Cardiomyocyte (hSC-CM) Electrophysiology Assay
1. Cell Culture:
-
Commercially available hSC-CMs (iCell Cardiomyocytes², Cellular Dynamics International, and Cor.4U, Ncardia) were thawed and plated on fibronectin-coated microelectrode array (MEA) plates or 96-well plates for voltage-sensing optical (VSO) recordings.
-
Cells were maintained in their respective manufacturer-recommended culture media.
-
Experiments were conducted on spontaneously beating synctial layers of cardiomyocytes between days 7 and 14 post-plating to ensure mature electrophysiological properties.
2. Compound Preparation and Application:
-
JNJ-303 (JNJ-39769179) was provided as a blinded compound by the CiPA consortium.
-
Stock solutions were prepared in dimethyl sulfoxide (DMSO) and diluted to final concentrations in the appropriate cell culture medium. The final DMSO concentration was kept constant across all conditions, typically ≤ 0.1%.
-
Baseline electrophysiological recordings were obtained prior to compound addition.
-
Cells were then incubated with JNJ-303 at various concentrations (data for 1 µM is presented in the table) for a defined equilibration period (typically 20-30 minutes) before post-exposure recordings were taken.
3. Electrophysiological Recordings:
-
Microelectrode Array (MEA):
-
Spontaneous field potentials were recorded from the cardiomyocyte monolayers using multi-well MEA systems.
-
Data was acquired at a sampling rate of ≥1 kHz.
-
The primary endpoint measured was the field potential duration (FPD), the interval between the initial sharp depolarization spike and the peak of the repolarization wave.
-
-
Voltage-Sensing Optical (VSO) Recordings:
-
Cardiomyocytes were loaded with a voltage-sensitive fluorescent dye (e.g., a FRET-based probe).
-
Changes in membrane potential were recorded as changes in fluorescence intensity using a plate reader or a dedicated optical system.
-
The action potential duration at 90% repolarization (APD90) was the primary endpoint.
-
4. Data Analysis:
-
The recorded FPD and APD values were corrected for the beat rate using Fridericia's formula (FPDc or APDc) to minimize the confounding effect of heart rate variability.
-
The change in FPDc or APDc was calculated as the percentage difference between the post-drug and baseline values.
-
Data from multiple wells (typically n ≥ 4) were averaged for each concentration at each site.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the CiPA multi-site validation study for a test compound like JNJ-303.
Caption: CiPA Multi-Site Experimental Workflow.
This guide demonstrates that with standardized protocols, in vitro assessment of drug-induced QT prolongation using hSC-CMs can yield reproducible results across different laboratories. The consistent effect of JNJ-303 observed in the CiPA Myocyte Validation Study provides confidence in the utility of this assay for proarrhythmia risk assessment in drug development. For more detailed information, readers are encouraged to consult the primary publication by Blinova et al. (2018) and the publicly available data resources from the CiPA initiative.[1][3]
References
Safety Operating Guide
Navigating the Safe Disposal of JNJ 303: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for the investigational compound JNJ 303 are not publicly available, a comprehensive approach rooted in established safety principles for hazardous waste management is essential. This guide provides a step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Quantitative Data Summary
In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a complete quantitative data profile for disposal is not available. However, based on general knowledge of similar research compounds, the following table outlines the types of data that would be pertinent for a complete safety and disposal assessment. Researchers should always consult their institution's Environmental Health and Safety (EHS) department to supplement this information.
| Data Point | Value | Significance for Disposal |
| Chemical Formula | C₂₁H₂₉ClN₂O₄S[1] | Indicates the elemental composition, which can inform potential reactions with other waste streams. |
| Molecular Weight | 440.98 g/mol [2][3][4] | Necessary for calculating concentrations and amounts for waste documentation. |
| CAS Number | 878489-28-2[1][4][5][6][7] | A unique identifier for the chemical, crucial for accurate labeling and tracking of hazardous waste. |
| Physical State | Solid[1] | The physical state will determine the appropriate type of waste container and handling procedures. |
| Solubility | Soluble in DMSO[2][8] | Understanding solubility is key to preventing unintended reactions and ensuring compatible waste streams. |
| Known Hazards | Potent IKs blocker, may have cardiovascular effects[1][2][3][5][6] | All waste should be treated as hazardous due to the compound's biological activity. |
| Storage Recommendations | Store at -20°C or -80°C[4][5] | While primarily for product stability, this suggests that degradation products and their hazards are not fully known. |
Experimental Protocols for Disposal
The following protocols are based on general best practices for the disposal of hazardous research chemicals. It is imperative to supplement these with institution-specific procedures.
Step-by-Step Disposal Procedure for this compound
-
Hazard Assessment and Personal Protective Equipment (PPE):
-
Treat this compound as a hazardous substance.
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound or its waste.
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (878489-28-2), and the approximate concentration and quantity of the waste.
-
The date of waste generation should also be clearly marked on the label.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
Provide the EHS department with a complete and accurate inventory of the waste.
-
Important Note: Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential harm to public health.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the safe disposal procedure for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ303| CAS 878489-28-2|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
Essential Safety and Handling Protocols for JNJ-303 Compounds
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals and provides essential safety and logistical guidance for handling two distinct compounds identified as "JNJ-303". This document is for informational purposes only and should not supplant a thorough review of the official Safety Data Sheet (SDS) for each specific compound and adherence to all institutional and regulatory safety protocols.
The designation "JNJ-303" has been associated with two separate research compounds. To ensure personnel safety, it is imperative to correctly identify the compound in use by its Chemical Abstracts Service (CAS) number and consult the corresponding safety information.
-
JNJ-303 (Potassium Channel Inhibitor): A potent and selective IKs blocker.
-
JNJ-7706621 (Dual Kinase Inhibitor): A potent dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.
Section 1: JNJ-303 (Potassium Channel Inhibitor)
Chemical Identification:
| Identifier | Value |
| Compound Name | JNJ-303 |
| CAS Number | 878489-28-2 |
| Chemical Class | Potassium Channel Inhibitor |
Summary of Safety Information:
The Safety Data Sheet from Cayman Chemical for JNJ-303 (CAS 878489-28-2) states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, as a potent and biologically active small molecule, it is best practice to handle it with a high degree of caution.
Personal Protective Equipment (PPE) Recommendations:
While the provided SDS suggests minimal PPE, a more conservative approach is recommended for handling any potent research compound.
| PPE Category | Recommended Equipment and Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. |
| Body Protection | A standard laboratory coat. A disposable gown is preferred. |
| Respiratory Protection | Not explicitly required by the SDS, but recommended when handling the powder form to avoid inhalation. An N95 respirator or higher is advisable. |
Operational and Disposal Plan:
-
Handling:
-
Conduct all manipulations of the solid compound and concentrated solutions within a certified chemical fume hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) to prevent cross-contamination.
-
Avoid generating dust when handling the solid form.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Disposal:
-
Dispose of waste in accordance with all federal, state, and local regulations.
-
Segregate waste containing JNJ-303 from other waste streams.
-
Place waste in a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Section 2: JNJ-7706621 (Dual CDK and Aurora Kinase Inhibitor)
Chemical Identification:
| Identifier | Value |
| Compound Name | JNJ-7706621 |
| CAS Number | 443797-96-4 |
| Chemical Class | Dual Cyclin-Dependent Kinase (CDK) and Aurora Kinase Inhibitor |
Summary of Safety Information:
JNJ-7706621 is a potent inhibitor of cell cycle kinases and should be handled as a potentially hazardous compound. The Safety Data Sheet from MedChemExpress provides specific recommendations for personal protection and handling.[1]
Personal Protective Equipment (PPE) Recommendations:
| PPE Category | Recommended Equipment and Practices |
| Eye Protection | Safety goggles with side-shields are mandatory.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) are required.[1] |
| Body Protection | Impervious clothing, such as a lab coat or disposable gown, should be worn.[1] |
| Respiratory Protection | A suitable respirator is recommended, especially when handling the powdered form or when there is a risk of aerosolization.[1] |
Operational and Disposal Plan:
-
Handling:
-
Disposal:
-
Prevent leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb solutions with a liquid-binding material (e.g., diatomite).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material in accordance with institutional and regulatory guidelines.[1]
-
Experimental Protocols and Methodologies
In Vitro Kinase Inhibition Assay for JNJ-7706621:
JNJ-7706621 has been shown to be a potent inhibitor of various CDKs and Aurora kinases.[2] The inhibitory activity can be quantified using in vitro kinase assays. For example, the inhibition of CDK1/cyclin B can be measured by the reduction of phosphorylation of a biotinylated peptide substrate. The IC50 values for JNJ-7706621 against a panel of kinases are summarized below.
| Kinase Target | IC50 (nM) |
| Cdk1/cyclin B | 9 |
| Cdk2/cyclin A | 4 |
| Cdk2/cyclin E | 3 |
| Aurora A | 11 |
| Aurora B | 15 |
Data sourced from Cayman Chemical product information, citing Emanuel, S., et al. (2005).[2]
Visualized Workflow and Logical Relationships
Generalized Workflow for Handling Potent Research Compounds:
The following diagram illustrates a logical workflow for the safe handling of potent research compounds like JNJ-303 and JNJ-7706621, from preparation to disposal.
Caption: A logical workflow for the safe handling of potent research compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
